2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c12-6-5-11-13-10(7-17-11)8-1-3-9(4-2-8)14(15)16/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTLLRGORUKPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352005 | |
| Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69625-13-4 | |
| Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. This molecule holds potential interest for researchers in medicinal chemistry and drug development due to its combination of a thiazole ring, a nitroaromatic moiety, and a nitrile group, all of which are prevalent pharmacophores in various biologically active compounds. This document outlines a viable synthetic pathway, detailed experimental protocols, and a summary of expected characterization data.
Synthesis
The synthesis of this compound can be efficiently achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the key starting materials are 2-chloro-1-(4-nitrophenyl)ethanone and 2-cyanoethanethioamide.
Synthetic Pathway
The overall synthetic strategy is a two-step process starting from commercially available precursors. First, the starting materials, 2-cyanoethanethioamide and 2-chloro-1-(4-nitrophenyl)ethanone, are synthesized. Subsequently, these intermediates undergo a cyclocondensation reaction to form the final product.
Experimental Protocols
1.2.1. Synthesis of 2-Cyanoethanethioamide
2-Cyanoethanethioamide can be prepared from cyanoacetamide through thionation using phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine.
-
Materials: Cyanoacetamide, Phosphorus Pentasulfide (P₄S₁₀), Pyridine, Dichloromethane, Water, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve cyanoacetamide in pyridine under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add phosphorus pentasulfide in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-cyanoethanethioamide as a solid.
-
1.2.2. Synthesis of 2-Chloro-1-(4-nitrophenyl)ethanone
This α-haloketone can be synthesized by the chlorination of 4-nitroacetophenone using sulfuryl chloride (SO₂Cl₂).
-
Materials: 4-Nitroacetophenone, Sulfuryl Chloride (SO₂Cl₂), Dichloromethane, Water, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve 4-nitroacetophenone in dichloromethane in a round-bottom flask.
-
Slowly add sulfuryl chloride dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-1-(4-nitrophenyl)ethanone, which can be used in the next step without further purification.
-
1.2.3. Synthesis of this compound
The final product is synthesized via the Hantzsch thiazole condensation of the two prepared intermediates.
-
Materials: 2-Chloro-1-(4-nitrophenyl)ethanone, 2-Cyanoethanethioamide, Ethanol, Triethylamine (optional).
-
Procedure:
-
In a round-bottom flask, dissolve 2-cyanoethanethioamide in ethanol.
-
Add a solution of 2-chloro-1-(4-nitrophenyl)ethanone in ethanol to the mixture.
-
Reflux the reaction mixture for 4-8 hours. The reaction progress can be monitored by TLC. (A catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Further purify the product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain this compound.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by various spectroscopic methods and physical constant determination.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₇N₃O₂S |
| Molecular Weight | 245.26 g/mol |
| Appearance | Yellowish solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the structure of the target compound and data from similar molecules.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d, J ≈ 8.8 Hz | 2H | Aromatic protons ortho to -NO₂ group |
| ~8.00 | d, J ≈ 8.8 Hz | 2H | Aromatic protons meta to -NO₂ group |
| ~7.80 | s | 1H | Thiazole C5-H |
| ~4.00 | s | 2H | -CH₂-CN |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Thiazole C2 |
| ~155 | Thiazole C4 |
| ~148 | Aromatic C-NO₂ |
| ~140 | Aromatic quaternary C |
| ~129 | Aromatic CH meta to -NO₂ |
| ~124 | Aromatic CH ortho to -NO₂ |
| ~120 | Thiazole C5 |
| ~115 | -CN |
| ~25 | -CH₂-CN |
Table 3: Predicted FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2250 | C≡N stretching |
| ~1600, 1480 | Aromatic C=C stretching |
| ~1520, 1340 | Asymmetric and symmetric N-O stretching of -NO₂ |
| ~1450 | C=N stretching (thiazole ring) |
| ~850 | p-disubstituted benzene C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Assignment |
| 245 | [M]⁺ (Molecular ion) |
| 215 | [M - NO]⁺ |
| 199 | [M - NO₂]⁺ |
| 173 | [M - NO₂ - CN]⁺ |
| 150 | [C₇H₄NO₂S]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus pentasulfide is highly reactive with water and moisture; handle it with care under anhydrous conditions.
-
Sulfuryl chloride is corrosive and toxic; handle with extreme caution.
-
Pyridine is a flammable and harmful liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Dispose of all chemical waste according to institutional safety guidelines.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to consult relevant literature and adapt these protocols as necessary for their specific laboratory conditions and analytical instrumentation.
An In-depth Technical Guide on the Physicochemical Properties of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering curated data and experimental insights into this molecule of interest.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Chemical Formula | C₁₁H₇N₃O₂S | PubChem[1] |
| Molecular Weight | 245.26 g/mol | Fluorochem[2] |
| CAS Number | 69625-13-4 | ChemicalBook, Fluorochem[2] |
| Predicted XlogP | 2.1 | PubChem[1] |
| Appearance | Not explicitly reported, likely a solid | General knowledge of similar compounds |
| Melting Point | Data not available in cited literature | |
| Boiling Point | Data not available in cited literature | |
| Solubility | Data not available in cited literature |
Synthesis and Characterization
The primary method for synthesizing this compound and related 2-cyanomethyl-4-phenylthiazole derivatives is the Hantzsch thiazole synthesis.[3] This classical and versatile method involves the cyclocondensation of an α-haloketone with a thioamide.
Experimental Protocol: Hantzsch Thiazole Synthesis (Microwave-Assisted)
A modern and environmentally benign approach to the Hantzsch synthesis utilizes focused microwave irradiation with glycerol as a solvent. This method offers high yields and short reaction times.[3]
Materials:
-
α-Bromo-4'-nitroacetophenone (or other suitable α-haloketone)
-
2-cyanoethanethioamide
-
Glycerol (solvent)
-
Ethanol (for recrystallization)
Procedure: [3]
-
In a suitable microwave reactor vessel, combine equimolar amounts of the α-haloketone (e.g., α-bromo-4'-nitroacetophenone) and the thioamide (e.g., 2-cyanoethanethioamide).
-
Add a minimal amount of glycerol to serve as the reaction solvent.
-
Seal the vessel and subject the mixture to focused microwave irradiation. The optimal time and temperature will need to be determined for the specific reactants but are generally in the range of a few minutes at elevated temperatures.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
The product can often be isolated by precipitation upon the addition of water.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Workflow Diagram:
Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon environments in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the nitrile (C≡N) and nitro (NO₂) groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Activities
While no specific biological studies have been reported for this compound, the thiazole and nitrophenyl moieties are present in numerous compounds with demonstrated pharmacological activities. This suggests that the target compound could be a candidate for screening in various biological assays.
Potential Areas of Investigation:
-
Anticancer Activity: Thiazole derivatives are known to exhibit a wide range of anticancer activities.[2] The presence of the nitrophenyl group can also contribute to cytotoxic effects against cancer cell lines.[4][5]
-
Antimicrobial Activity: The thiazole ring is a core component of many antimicrobial agents.[6][7] Nitrophenyl-containing compounds have also shown antimicrobial properties.
-
Other Activities: Various substituted thiazoles have been investigated for a plethora of biological activities, including anti-inflammatory, antiviral, and anticonvulsant properties.[2][8]
Logical Relationship for Investigating Biological Activity:
Conclusion
This technical guide consolidates the currently available physicochemical information for this compound. While foundational data such as molecular formula and weight are established, there is a clear need for further experimental determination of properties like melting point, boiling point, and solubility. The provided Hantzsch synthesis protocol offers a reliable method for its preparation. Based on the chemical scaffolds present in the molecule, future research into its potential anticancer and antimicrobial activities is warranted. This document serves as a starting point for researchers to design and execute further studies to fully elucidate the chemical and biological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. nhiso.com [nhiso.com]
- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrometry Data
While experimental mass spectrometry data is not available, predicted data from computational models provides insight into the expected mass-to-charge ratios of various adducts of the target molecule. This information is crucial for identifying the compound in mass spectrometry analyses.
| Adduct | m/z |
| [M+H]⁺ | 246.03318 |
| [M+Na]⁺ | 268.01512 |
| [M-H]⁻ | 244.01862 |
| [M+NH₄]⁺ | 263.05972 |
| [M+K]⁺ | 283.98906 |
| [M+H-H₂O]⁺ | 228.02316 |
| [M+HCOO]⁻ | 290.02410 |
| [M+CH₃COO]⁻ | 304.03975 |
| [M+Na-2H]⁻ | 266.00057 |
| [M]⁺ | 245.02535 |
| [M]⁻ | 245.02645 |
Note: Data is based on predictions and should be confirmed with experimental analysis.
Proposed Synthesis Workflow
A plausible and efficient method for the synthesis of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile is the Hantzsch thiazole synthesis. This well-established method involves the reaction of a halo ketone with a thioamide. In this proposed pathway, 2-bromo-1-(4-nitrophenyl)ethan-1-one would react with 2-cyanoethanethioamide to yield the target compound.
1H NMR and 13C NMR spectra of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectra of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound this compound, tailored for researchers, scientists, and professionals in the field of drug development. The document presents a detailed summary of ¹H and ¹³C NMR data, a standard experimental protocol for acquiring such spectra, and a logical workflow for the structural elucidation of the compound.
Spectroscopic Data
The structural confirmation of this compound is significantly reliant on ¹H and ¹³C NMR spectroscopy. The data reveals the key functional groups and the overall molecular architecture.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.85 | d | 8.6 | 2H | Ar-H (ortho to NO₂) |
| 7.74 | s | - | 1H | Thiazole-H |
| 7.52 | d | 8.6 | 2H | Ar-H (meta to NO₂) |
| ~4.0 (Predicted) | s | - | 2H | CH₂CN |
Note: The chemical shift for the methylene protons (CH₂CN) is predicted based on typical values for similar structures, as it was not explicitly listed in the reference data.
¹³C NMR Spectral Data
The carbon NMR spectrum details the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 83.31 | C (Quaternary) |
| 112.34 | C (Aromatic/Thiazole) |
| 113.44 | C (Aromatic/Thiazole) |
| 129.25 | C-H (Aromatic) |
| 130.07 | C-H (Aromatic) |
| 131.84 | C (Quaternary) |
| 141.16 | C (Quaternary) |
| 158.31 | C (Quaternary, Thiazole) |
Experimental Protocol: NMR Spectroscopy
A standardized protocol is crucial for obtaining high-resolution and reproducible NMR spectra.
2.1. Sample Preparation
-
Compound Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used for similar compounds.
-
Dissolution: Dissolve the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.
2.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 300 MHz or higher.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Signaling Pathways and Experimental Workflows
At present, there is no specific signaling pathway or complex biological experimental workflow directly associated with this compound in the reviewed literature. The primary focus remains on its synthesis and structural characterization. The workflow for its analysis is depicted in the logical diagram above. Should this compound be investigated for its biological activity, further diagrams illustrating its mechanism of action or screening process could be developed.
This technical guide provides a foundational understanding of the NMR characteristics of this compound, which is essential for its identification, purity assessment, and further development in scientific research.
An In-depth Technical Guide on the Crystal Structure Analysis of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, the specific crystal structure of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile is not publicly available in crystallographic databases. This guide will, therefore, provide a comprehensive overview of the methodologies and data presentation pertinent to crystal structure analysis by using publicly available data from structurally similar nitrophenyl-thiazole derivatives as illustrative examples. This document serves as a detailed framework for the analysis of the target compound once its crystals are obtained and studied.
Introduction
The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. It provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are critical for understanding a compound's physicochemical properties and biological activity.
The target molecule, this compound, belongs to the nitrophenyl-thiazole class of compounds. This class is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a nitro group, a thiazole ring, and a flexible acetonitrile sidechain suggests a rich potential for varied intermolecular interactions and biological target binding. Understanding its precise solid-state structure is paramount for rational drug design and development.
Experimental Protocols
This section details the generalized experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of a compound like this compound.
A plausible route for the synthesis of the target compound and its analogs is the Hantzsch thiazole synthesis.[3][4] This method typically involves the condensation reaction between an α-haloketone and a thioamide.
General Synthesis Protocol (Hantzsch Thiazole Synthesis):
-
An α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) is dissolved in a suitable solvent, such as ethanol or methanol.
-
A thioamide (e.g., 2-cyanoethanethioamide) is added to the solution.
-
The reaction mixture is heated under reflux for a specified period (typically several hours) and monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water or a non-polar solvent.
-
The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate).
Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis.
General Crystallization Protocol:
-
The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.
-
The solution is filtered while hot to remove any insoluble impurities.
-
The clear solution is allowed to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent is a common technique to promote crystal growth.
-
Well-formed, single crystals are carefully selected under a microscope for mounting.
The following protocol outlines the standard procedure for small-molecule X-ray crystallography.[5][6]
Data Collection and Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data are collected by rotating the crystal and recording the diffraction pattern at various orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary molecular model.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Illustrative Examples
The following tables summarize the crystallographic data for two representative nitrophenyl-thiazole derivatives, demonstrating the standard format for presenting such information.
Example 1: 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine
| Parameter | Value | Reference |
| Crystal Data | ||
| Chemical Formula | C₁₂H₇N₃O₂S | [7] |
| Formula Weight (Mᵣ) | 257.27 | [7] |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/c | [7] |
| a (Å) | 9.5596 (2) | [7] |
| b (Å) | 9.8733 (2) | [7] |
| c (Å) | 11.5606 (3) | [7] |
| β (°) | 98.122 (2) | [7] |
| Volume (ų) | 1080.20 (4) | [7] |
| Z | 4 | [7] |
| Data Collection | ||
| Radiation | Cu Kα (λ = 1.54184 Å) | [7] |
| Temperature (K) | 296 | [7] |
| Measured Reflections | 4063 | [7] |
| Independent Reflections | 2104 | [7] |
| Rint | 0.016 | [7] |
| Refinement | ||
| R[F² > 2σ(F²)] | 0.031 | [7] |
| wR(F²) | 0.086 | [7] |
| Goodness-of-fit (S) | 1.06 | [7] |
| Parameters | 163 | [7] |
Example 2: 2-(2-Nitrophenyl)-1,3-benzothiazole
| Parameter | Value | Reference |
| Crystal Data | ||
| Chemical Formula | C₁₃H₈N₂O₂S | [8] |
| Formula Weight (Mᵣ) | 256.27 | [8] |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| a (Å) | 7.6092 (2) | [8] |
| b (Å) | 12.7854 (3) | [8] |
| c (Å) | 11.9938 (3) | [8] |
| β (°) | 90.556 (2) | [8] |
| Volume (ų) | 1166.78 (5) | [8] |
| Z | 4 | [8] |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | [8] |
| Temperature (K) | 293 | [8] |
| Measured Reflections | 14037 | [8] |
| Independent Reflections | 3258 | [8] |
| Rint | 0.027 | [8] |
| Refinement | ||
| R[F² > 2σ(F²)] | 0.039 | [8] |
| wR(F²) | 0.113 | [8] |
| Goodness-of-fit (S) | 1.05 | [8] |
| Parameters | 163 | [8] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical biological pathway relevant to the target molecule's class.
Caption: Experimental workflow for crystal structure analysis.
Caption: Hypothetical enzyme inhibition pathway.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide outlines the essential experimental and analytical framework required for its elucidation. By examining the crystallographic data of closely related nitrophenyl-thiazole derivatives, we can anticipate the key structural features and intermolecular interactions that are likely to govern its solid-state architecture. The protocols and data presentation formats described herein provide a robust template for researchers in structural chemistry and drug development. The determination of this crystal structure would be a valuable addition to the field, enabling detailed structure-activity relationship studies and furthering the development of this promising class of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
An In-depth Technical Guide to the Synthesis of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the target molecule, 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. The primary synthetic route is the well-established Hantzsch thiazole synthesis, a reliable method for the construction of thiazole rings. This document outlines the reaction mechanism, details the synthesis of the necessary precursors, and presents a generalized experimental protocol based on established chemical principles.
Core Synthesis: The Hantzsch Thiazole Synthesis
The synthesis of this compound is achieved through the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, the precursors are 2-bromo-1-(4-nitrophenyl)ethanone and 2-cyanoethanethioamide. The reaction proceeds via a cyclocondensation mechanism to form the desired thiazole ring.
Reaction Scheme:
Caption: General reaction for the synthesis of the target molecule.
Mechanism of Synthesis
The Hantzsch thiazole synthesis is a classic example of a condensation reaction leading to a heterocyclic system. The mechanism for the formation of this compound can be described as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide (2-cyanoethanethioamide) acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone (2-bromo-1-(4-nitrophenyl)ethanone). This results in the formation of an intermediate.
-
Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone, leading to the formation of a five-membered ring.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.
Preliminary Biological Screening of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
This technical guide outlines a comprehensive preliminary biological screening approach for the novel compound 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. The document provides detailed experimental protocols for assessing its potential antimicrobial, anticancer, and enzyme inhibitory activities. Due to the limited availability of direct experimental data for this specific compound, this guide presents a putative synthesis route and representative biological data from closely related nitrophenyl-thiazole analogs to serve as a framework for future research. The methodologies are presented with clarity and detail to enable replication in a laboratory setting. Visualizations of experimental workflows and a key signaling pathway are provided to enhance understanding.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a nitrophenyl group can further modulate the biological activity of the thiazole core. The target compound, this compound, combines these key structural features, making it a compelling candidate for biological investigation. This guide provides a roadmap for the initial in vitro evaluation of this compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of the title compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone.
Proposed Synthetic Pathway:
Caption: Proposed Hantzsch synthesis of the target compound.
Experimental Protocol: Synthesis
Materials:
-
2-Cyanoethanethioamide
-
2-Bromo-1-(4-nitrophenyl)ethan-1-one
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoethanethioamide (1 equivalent) in absolute ethanol.
-
To this solution, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.
-
The precipitated solid is collected by vacuum filtration and washed with deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
The structure of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Antimicrobial Screening
The initial assessment of antimicrobial activity is crucial for identifying potential anti-infective agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay.
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Test Compound: Dissolve the test compound in DMSO to prepare a stock solution. Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.
-
Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ cells/mL for fungi. Further dilute the inoculum to the final required concentration in the test wells.
-
Assay Performance: Add the diluted compound and the microbial inoculum to the wells of a 96-well plate. Include positive controls (microbes in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Representative Data: Antimicrobial Activity
The following table presents illustrative MIC values for nitrophenyl-thiazole derivatives against common microbial strains.
| Compound Class | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Nitrophenyl-thiazole Analog 1 | 16 | 32 | 64 |
| Nitrophenyl-thiazole Analog 2 | 8 | 16 | 32 |
| Nitrophenyl-thiazole Analog 3 | 32 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 8 |
Note: This data is representative and compiled from literature on similar compounds. Actual results for this compound may vary.
Anticancer Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Representative Data: Anticancer Activity
The following table shows illustrative IC₅₀ values of nitrophenyl-thiazole derivatives against selected cancer cell lines.
| Compound Class | MCF-7 (µM) | A549 (µM) |
| Nitrophenyl-thiazole Analog A | 12.5 | 25.8 |
| Nitrophenyl-thiazole Analog B | 8.2 | 15.1 |
| Nitrophenyl-thiazole Analog C | 21.7 | 38.4 |
| Doxorubicin | 0.5 | 0.8 |
Note: This data is representative and compiled from literature on similar compounds. Actual results for this compound may vary.
Enzyme Inhibition Screening
Based on the structures of known antimicrobial and anticancer agents, DNA gyrase and dihydrofolate reductase (DHFR) are plausible targets for the test compound.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The inhibition of this activity can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay buffer (containing ATP and Mg²⁺)
-
Test compound
-
Ciprofloxacin (positive control)
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is observed as a decrease in the amount of supercoiled DNA.
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity of the enzyme can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer
-
Test compound
-
Methotrexate (positive control)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
In a cuvette or 96-well plate, mix the assay buffer, NADPH, and various concentrations of the test compound.
-
Add the DHFR enzyme and incubate for a short period.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC₅₀ value.
Representative Data: Enzyme Inhibition
Illustrative IC₅₀ values for thiazole derivatives against DNA gyrase and DHFR are presented below.
| Compound Class | DNA Gyrase IC₅₀ (µM) | DHFR IC₅₀ (µM) |
| Thiazole Analog X | 15.2 | 8.9 |
| Thiazole Analog Y | 5.8 | 2.1 |
| Ciprofloxacin | 1.5 | NA |
| Methotrexate | NA | 0.02 |
Note: This data is representative and compiled from literature on similar compounds. Actual results for this compound may vary.
Potential Signaling Pathway Involvement
Thiazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.
Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibitory points.
Further investigation into the mechanism of action of this compound could involve Western blot analysis to assess the phosphorylation status of key proteins in this pathway, such as AKT and mTOR, in cancer cells treated with the compound.
Conclusion
This technical guide provides a foundational framework for the preliminary biological screening of this compound. The detailed protocols for antimicrobial, anticancer, and enzyme inhibition assays, along with representative data and visualizations, offer a comprehensive starting point for researchers. While the biological activity of this specific molecule remains to be experimentally determined, the information presented herein, based on the established activities of related thiazole derivatives, suggests that it is a promising candidate for further investigation in the pursuit of novel therapeutic agents. Future studies should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to fully elucidate its pharmacological profile.
The Therapeutic Potential of Nitrophenyl-Thiazole Compounds: A Technical Guide to Key Molecular Targets
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the promising therapeutic targets of nitrophenyl-thiazole compounds. This class of molecules has demonstrated significant potential in the fields of oncology and neurodegenerative diseases, attributable to their diverse mechanisms of action. This document synthesizes key findings from recent scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate further research and development in this area.
Key Therapeutic Areas and Molecular Targets
Nitrophenyl-thiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The primary areas of therapeutic interest are oncology and the treatment of neurodegenerative disorders.
Anticancer Activity
In the realm of oncology, nitrophenyl-thiazole compounds have been shown to target several key proteins and pathways implicated in cancer cell proliferation, survival, and metastasis. These include:
-
Enzyme Inhibition: A significant mechanism of action is the inhibition of critical enzymes involved in cancer progression. Notably, these compounds have been identified as inhibitors of Topoisomerase II, an enzyme essential for DNA replication in cancer cells.[1] Furthermore, they have demonstrated inhibitory activity against key components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[2][3][4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are other crucial receptor tyrosine kinases targeted by these compounds, playing vital roles in tumor angiogenesis and cell growth.[5][6][7][8] Additionally, some derivatives have shown potent inhibition of human Lactate Dehydrogenase A (hLDHA), an enzyme involved in the metabolic reprogramming of cancer cells.[9]
-
Cytotoxic Activity: Numerous studies have documented the cytotoxic effects of nitrophenyl-thiazole derivatives against a range of human cancer cell lines. These include liver (HepG-2), colorectal (HCT-116), breast (MCF-7), cervical (HeLa), lung (A549), and colon (HT29) cancer cell lines.[1][10]
Neurodegenerative Diseases
Nitrophenyl-thiazole compounds also hold promise for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. Their neuroprotective effects are attributed to the modulation of specific enzymes and pathways:
-
Enzyme Inhibition: A key target in this area is Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.[11] Inhibition of MAO-B can help restore neurotransmitter balance. Furthermore, these compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, a deficiency of which is a hallmark of Alzheimer's disease.[12]
-
Modulation of Protein Aggregation: The aggregation of proteins such as amyloid-beta and tau is a central pathological feature of several neurodegenerative diseases.[12][13] Nitrophenyl-thiazole derivatives have been investigated for their potential to interfere with these aggregation processes.[12]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various nitrophenyl-thiazole compounds against their respective targets.
Table 1: Anticancer Activity of Nitrophenyl-Thiazole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |
| Thiazole Derivatives | PI3Kα | - | 0.086 ± 0.005 µM | [2] |
| Thiazole Derivatives | mTOR | - | 0.221 ± 0.014 µM | [2] |
| Hydrazinyl Thiazole | - | C6 | 3.83 µM | [5] |
| 4-chlorophenylthiazole | VEGFR-2 | - | 51.09 nM | [5] |
| Thiazole Derivative (4c) | VEGFR-2 | - | 0.15 µM | [6] |
| Thiazole Derivative (4c) | - | MCF-7 | 2.57 ± 0.16 µM | [6] |
| Thiazole Derivative (4c) | - | HepG2 | 7.26 ± 0.44 µM | [6] |
| Thiazole Derivatives (8b, 8c, 8j, 8l, 8m) | - | HeLa, SiHa | 1.65–8.60 µM | [9] |
| Thiazole Derivatives (8j, 8m) | - | HepG2 | 7.90, 5.15 µM | [9] |
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6) | - | A549 | 12.0 ± 1.73 µg/mL | [3] |
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6) | - | C6 | 3.83 ± 0.76 µg/mL | [3] |
| Pyrazolyl-thiazole (11f) | - | A-549 | 25 nM | [8] |
| Pyrazolyl-thiazole (11f) | - | MCF-7 | 29 nM | [8] |
Table 2: Neuroprotective Activity of Nitrophenyl-Thiazole Derivatives
| Compound Class | Target | IC50 Value | Reference |
| Amine-containing thiazole derivative | AChE | 9 nM | [12] |
| Amine-containing thiazole derivative | BuChE | 0.646 µM | [12] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test nitrophenyl-thiazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Enzyme Inhibition Assays
The inhibitory activity of nitrophenyl-thiazole compounds against specific enzymes is determined using various in vitro assays. The general principle involves measuring the enzyme's activity in the presence and absence of the inhibitor.
Example: VEGFR-2 Kinase Assay
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a peptide that can be phosphorylated by the enzyme), and ATP.
-
Inhibitor Addition: The test nitrophenyl-thiazole compounds are added to the wells at various concentrations.
-
Enzyme Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate) or non-radiometric methods like ELISA-based assays that use a phosphorylation-specific antibody.
-
Data Analysis: The enzyme activity is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor), such as a protein.
-
Preparation of Receptor and Ligand: The three-dimensional structures of the target protein (e.g., from the Protein Data Bank) and the nitrophenyl-thiazole compound are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor and to calculate the binding energy for different poses.
-
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of binding.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of nitrophenyl-thiazole compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by nitrophenyl-thiazole compounds.
References
- 1. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assay of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-based heterocyclic compounds are a significant class of molecules in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties. The compound 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile belongs to this class and is of interest for its potential cytotoxic effects on cancer cells. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound, based on established methodologies for structurally related thiazole derivatives. While specific data for this exact molecule is not yet widely published, the provided information serves as a robust guide for initiating its evaluation as a potential anticancer agent.
Data Presentation: Cytotoxicity of Structurally Related Thiazole Derivatives
To provide a reference for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against several human cancer cell lines. These compounds share structural similarities with the target compound, particularly the thiazole ring and, in some cases, a nitrophenyl moiety.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phthalimide-Thiazole Derivatives | MCF-7 (Breast) | 0.2 ± 0.01 | [1] |
| MDA-MB-468 (Breast) | 0.6 ± 0.04 | [1] | |
| PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [1] | |
| Bis-Thiazole Derivatives | Hela (Cervical) | 0.00065 | [2] |
| KF-28 (Ovarian) | 0.006 | [2] | |
| Thiazolidinone Derivatives | MCF-7 (Breast) | 46.34 | [3] |
| Pyrazole-Thiadiazole Derivatives | A549 (Lung) | 1.537 ± 0.097 | [4] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives | HepG-2 (Liver) | 4.37 ± 0.7 | [5] |
| A-549 (Lung) | 8.03 ± 0.5 | [5] |
Experimental Protocols
A detailed methodology for determining the in vitro cytotoxicity of this compound using the MTT assay is provided below. This protocol is a widely accepted colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6][7][8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound, which represents the concentration that inhibits 50% of cancer cell growth.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[6]
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete growth medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in a complete growth medium. It is crucial to ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the test wells) and a positive control (a known anticancer drug).
-
Incubate the plates for an additional 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Plausible Signaling Pathway: Intrinsic Apoptosis
Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis.[2][11][12][13] A plausible mechanism of action for this compound could involve the intrinsic (mitochondrial) pathway of apoptosis.
Caption: A potential intrinsic apoptosis pathway induced by the thiazole compound.
References
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Thiazole Derivatives in Anticancer Research
Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. The following application notes and protocols are based on research conducted on structurally related thiazole-containing compounds that feature a nitrophenyl or a similar substituted phenyl group. These notes are intended to provide a general framework and representative methodologies for researchers interested in evaluating the anticancer potential of this class of compounds.
Application Notes
Introduction
Thiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] Notably, various derivatives of thiazole, thiazolidinone, and benzothiazole have been synthesized and evaluated for their potential as anticancer agents.[1][2][3] The presence of a substituted phenyl ring, such as a nitrophenyl group, is a common feature in many of these promising compounds.[3][4][5] These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways.[1][5]
Anticancer Potential and Mechanism of Action
Research on nitrophenyl-containing thiazole and related heterocyclic derivatives suggests that their anticancer activity may stem from their ability to interfere with critical cellular processes in cancer cells. Several studies have demonstrated that these compounds can induce cell cycle arrest and trigger apoptosis, or programmed cell death.[1]
One of the key mechanisms appears to be the induction of the intrinsic apoptotic pathway. This is often characterized by the disruption of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[1][2] The subsequent release of pro-apoptotic proteins like Bax can further activate caspase cascades, leading to the execution of apoptosis.[1][6]
Furthermore, some benzothiazole derivatives have been shown to modulate the activity of crucial signaling pathways that are often dysregulated in cancer, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[1] By downregulating the expression of key proteins in these pathways, these compounds can inhibit cancer cell proliferation and survival.[1] Some thiazolidinone derivatives have also been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGF-2), a key player in tumor angiogenesis.[7]
Summary of Anticancer Activity of Related Compounds
The following table summarizes the in vitro anticancer activity of several thiazole and thiazolidinone derivatives that are structurally related to this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Thiazolidinone | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | <0.01–0.02 | [5] |
| Thiazolidinone | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Mean GI50 over NCI60 panel | 1.57 | [5] |
| Thiazolidinone | Ciminalum-4-thiazolidinone hybrid | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | <0.01–0.02 | [2] |
| Thiazolidinone | Unsubstituted phenyl-containing 5-benzylidenethiazolidine-2,4-dione | VEGFR-2 | 0.079 | [7] |
| Thiazolidinone | Unsubstituted phenyl-containing 5-benzylidenethiazolidine-2,4-dione | HepG2 (Liver) | 2.04 | [7] |
| Thiazolidinone | Unsubstituted phenyl-containing 5-benzylidenethiazolidine-2,4-dione | MCF-7 (Breast) | 1.21 | [7] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [6] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [6] |
| Indolin-2-one-Thiadiazole Hybrid | Compound IVc | Breast Cancer Panel | 1.47 | [8] |
| Indolin-2-one-Aziridine Hybrid | Compound VIc | Colon Cancer Panel | 1.40 | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with the test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is for determining the effect of the test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathways targeted by thiazole derivatives.
Experimental Workflow Diagram
Caption: General workflow for evaluating anticancer compounds.
References
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The thiazole ring is a core structural motif in various clinically used drugs.[4] This document provides detailed application notes and protocols for the investigation of the antimicrobial activity of a specific class of thiazole derivatives: 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile and its analogues. While specific data for these exact derivatives is emerging, the protocols and data presented herein for structurally related thiazole compounds offer a robust framework for their synthesis and antimicrobial evaluation.
The general structure of the compounds of interest features a central 1,3-thiazole ring substituted at the 2-position with an acetonitrile group and at the 4-position with a 4-nitrophenyl group. Modifications to this core structure can lead to a diverse library of compounds with potentially enhanced antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against a panel of pathogenic bacteria and fungi. This data is compiled from recent studies and serves as a benchmark for the expected activity of novel this compound derivatives.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Cmpd 1 | Thiazole-Pyrazoline Hybrid | - | 28.8 µM | 16.1 µM | - | [5] |
| Cmpd 2 | Heteroaryl Thiazole | 0.23-0.7 | - | >3.75 | 0.47-0.94 | [1] |
| Cmpd 3 | Thiophene-Thiazole | 3.125 | - | - | - | [6] |
| Cmpd 4 | 2-Aminothiazole Derivative | - | - | 16.1 µM | >200 | [5] |
| Cmpd 5 | Thiazolyl-1,3,4-oxadiazole | Good | Good | Good | Good | [3] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | C. albicans | A. niger | C. glabrata | C. krusei | Reference |
| Cmpd 6 | Thiazole-Pyrazoline Hybrid | 16.2 µM | - | - | - | [5] |
| Cmpd 7 | Heteroaryl Thiazole | 0.06-0.47 | - | - | - | [7] |
| Cmpd 8 | Pyrazolo[1,5-a]pyrimidine | - | 6.25 | - | - | [6] |
| Cmpd 9 | 2-Aminothiazole Derivative | 20.0 mm | - | 21.0 mm | - | [5] |
| Cmpd 10 | Thiazolyl-1,3,4-oxadiazole | Good | Good | - | - | [3] |
| *Zone of inhibition in mm |
Experimental Protocols
Protocol 1: General Synthesis of 4-Aryl-1,3-thiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the thiazole core.[4] This protocol can be adapted for the synthesis of this compound derivatives.
Materials:
-
α-Haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one)
-
Thioamide (e.g., 2-cyanoethanethioamide)
-
Solvent (e.g., Ethanol, DMF)
-
Base (optional, e.g., triethylamine, pyridine)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Dissolve the α-haloketone (1 equivalent) in a suitable solvent in the reaction vessel.
-
Add the thioamide (1 equivalent) to the solution.
-
If required, add a base (1-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a cold solvent, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thiazole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
Sterile 96-well microtiter plates[9]
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8]
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent control (e.g., DMSO)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.[11]
-
Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add 100 µL of the microbial inoculum to each well containing the serially diluted compound.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).[9]
-
After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance.
-
The MIC is the lowest concentration of the compound that shows no visible growth.[9]
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method
The agar well diffusion method is a common technique to screen for the antimicrobial activity of new compounds.[12][13][14]
Materials:
-
Sterile Petri dishes
-
Agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile cork borer
-
Test compounds
-
Positive and negative controls
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium and pour it into Petri dishes.
-
Once the agar has solidified, spread a standardized inoculum of the test microorganism over the surface.
-
Aseptically create wells in the agar using a sterile cork borer.[13]
-
Add a specific volume of the test compound solution to each well.
-
Add positive and negative controls to separate wells.
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Diagram 3: Agar Well Diffusion Workflow
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Potential Mechanisms of Action of Thiazole Derivatives
The antimicrobial activity of thiazole derivatives can be attributed to various mechanisms of action. Understanding these pathways is crucial for the rational design of more potent analogues. Some of the reported mechanisms for thiazole-containing compounds include:
-
Inhibition of Cell Wall Synthesis: Some thiazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of the bacterial cell wall, such as the MurB enzyme.[1]
-
Disruption of Cell Membrane Integrity: Lipophilic thiazole derivatives can intercalate into the microbial cell membrane, leading to its disruption and leakage of cellular contents.
-
Inhibition of Nucleic Acid Synthesis: Thiazole compounds can interfere with DNA gyrase, an enzyme essential for DNA replication and repair in bacteria.[15]
-
Inhibition of Protein Synthesis: Some derivatives may target bacterial ribosomes, thereby inhibiting protein synthesis.
-
Inhibition of Metabolic Pathways: Thiazole-containing molecules can act as antimetabolites, inhibiting key enzymes in essential metabolic pathways. For example, sulfathiazole inhibits dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.[5]
Diagram 4: Potential Antimicrobial Mechanisms of Thiazole Derivatives
Caption: Potential mechanisms of antimicrobial action for thiazole derivatives.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of novel antimicrobial agents based on the this compound scaffold. By following these standardized methods for synthesis and antimicrobial evaluation, and by considering the potential mechanisms of action, the drug discovery process for this promising class of compounds can be significantly advanced. Further derivatization and structure-activity relationship (SAR) studies are encouraged to optimize the antimicrobial potency and selectivity of these thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heteroletters.org [heteroletters.org]
- 13. botanyjournals.com [botanyjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Thiazole Derivatives Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of critical signaling pathways, induction of apoptosis, and interference with cell cycle progression.[3][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[6] This protocol provides a detailed methodology for utilizing the MTT assay to evaluate the anticancer effects of novel thiazole derivatives on cancer cell lines.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[9]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Thiazole derivatives (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (Thiazolyl Blue Tetrazolium Bromide) powder[10]
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[6]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[9]
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[8]
-
Vortex or sonicate to ensure complete dissolution.[6]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[8]
-
Store the stock solution at -20°C, protected from light. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[8]
-
-
Thiazole Derivative Solutions:
-
Prepare a high-concentration stock solution of each thiazole derivative in sterile DMSO.
-
Prepare serial dilutions of the thiazole derivatives in complete cell culture medium to achieve the desired final concentrations for treatment.[11] Ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically <0.5%).
-
Experimental Procedure
Step 1: Cell Seeding
-
Harvest cells that are in the exponential growth phase.[6]
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well in 100 µL of complete culture medium).[12] The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.[12]
Step 2: Treatment with Thiazole Derivatives
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared serial dilutions of the thiazole derivatives to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Wells containing cells treated with culture medium only.
-
Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the thiazole derivatives.
-
Blank Control: Wells containing culture medium without cells to measure background absorbance.[12]
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[11]
Step 3: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well, including the controls.[9]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.[12] During this incubation, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.[7]
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[6][9]
-
Mix gently on an orbital shaker for approximately 15 minutes to ensure complete solubilization of the formazan.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the percentage of cell viability against the logarithm of the compound concentration.[11]
Data Presentation
| Parameter | Recommended Value/Range | Reference |
| Cell Seeding Density | 1,000 - 100,000 cells/well | [12] |
| MTT Stock Concentration | 5 mg/mL in sterile PBS | [8] |
| Volume of MTT Solution per well | 10 µL | [9] |
| Incubation Time with MTT | 2 - 4 hours | [12] |
| Solubilization Agent | DMSO | [6] |
| Volume of Solubilization Agent | 100 µL | [9] |
| Absorbance Measurement Wavelength | 570 nm | [9] |
| Reference Wavelength (Optional) | 630 nm | |
| Treatment Duration | 24, 48, or 72 hours | [11] |
Mandatory Visualization
Caption: Experimental workflow for the MTT assay to assess the cytotoxicity of thiazole derivatives.
Caption: Potential signaling pathways affected by anticancer thiazole derivatives.[3][13]
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile as a key intermediate in the synthesis of pharmacologically active compounds. Detailed experimental protocols and data are presented to facilitate its use in drug discovery and development.
Introduction
This compound is a versatile heterocyclic building block containing a thiazole nucleus, a functionalities that is prevalent in a wide array of therapeutic agents. The presence of the nitrophenyl group and the reactive acetonitrile moiety makes it a valuable precursor for the synthesis of diverse derivatives with potential biological activities, including antimicrobial and antischistosomal effects. The thiazole ring is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 69625-13-4 | [1] |
| Molecular Formula | C₁₁H₇N₃O₂S | [1] |
| Molecular Weight | 245.26 g/mol | [1] |
| Appearance | Pale yellow to yellow solid | Commercially available data |
| Solubility | Soluble in DMSO and DMF | General knowledge for similar compounds |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. This involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of this compound from 2-bromo-1-(4-nitrophenyl)ethanone and 2-cyanoethanethioamide.
Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone
-
2-cyanoethanethioamide
-
Ethanol (absolute)
-
Triethylamine (optional, as a base)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq.) in absolute ethanol.
-
To this solution, add 2-cyanoethanethioamide (1.0-1.2 eq.).
-
If required, a catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature, which may cause the product to precipitate.
-
The solid product is collected by filtration using a Büchner funnel, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 2-6 hours |
| Purity (after recrystallization) | >98% |
Note: The exact yield and reaction time may vary depending on the specific reaction conditions and scale.
Application as an Intermediate in Drug Synthesis
This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate a variety of heterocyclic systems. The nitro group can be reduced to an amino group, providing another point for chemical modification.
Synthesis of Thiazole-Based Antimicrobial Agents
Derivatives of this compound have shown promise as antimicrobial agents. The general synthetic strategy involves the modification of the acetonitrile and/or the reduction of the nitro group followed by further functionalization.
Workflow for the Synthesis of Antimicrobial Thiazole Derivatives:
Caption: General synthetic workflow for producing bioactive thiazole derivatives.
Potential as a Precursor for Antischistosomal Drugs
Thiazole derivatives have been investigated for their activity against Schistosoma mansoni, the parasite responsible for schistosomiasis.[2][3][4] While direct evidence for the use of this compound in the synthesis of a specific antischistosomal drug is not yet prominent in the literature, its structural motifs are present in compounds that have shown schistosomicidal activity. The general approach involves the synthesis of hydrazinyl-thiazole derivatives, for which the title compound could be a precursor after suitable chemical transformations.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for drugs derived from this compound is dependent on the final structure of the active pharmaceutical ingredient. However, for antimicrobial agents, several general mechanisms associated with thiazole-containing compounds have been proposed:
-
Inhibition of Bacterial Cell Wall Synthesis: Some thiazole derivatives can interfere with the enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Bacterial DNA Synthesis: The planar aromatic structure of the thiazole ring can facilitate intercalation with bacterial DNA, thereby inhibiting replication and transcription.[2][3][4]
-
Enzyme Inhibition: Thiazole-based compounds can act as inhibitors for various bacterial enzymes that are essential for survival.
Hypothesized Signaling Pathway for Antimicrobial Action:
Caption: Hypothesized mechanism of antimicrobial action for thiazole derivatives.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel drug candidates. Its straightforward synthesis via the Hantzsch reaction and the presence of multiple reactive sites allow for the generation of a diverse library of compounds for biological screening. The demonstrated antimicrobial and potential antischistosomal activity of related thiazole derivatives highlight the importance of this scaffold in medicinal chemistry. These application notes and protocols provide a solid foundation for researchers to utilize this compound in their drug discovery efforts.
References
- 1. This compound | 69625-13-4 [chemicalbook.com]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel chemical entities derived from 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. This starting material possesses a reactive methylene group and a modifiable nitro group, offering multiple avenues for chemical diversification to generate compounds with potential therapeutic applications, particularly in oncology and infectious diseases. The protocols outlined below are based on established synthetic methodologies for structurally related compounds and serve as a foundation for further research and development.
Overview of Synthetic Pathways
The chemical structure of this compound allows for derivatization at two primary sites: the active methylene group and the nitro group. The electron-withdrawing nature of the adjacent thiazole ring and cyano group enhances the acidity of the methylene protons, making this site amenable to a variety of condensation and substitution reactions. Concurrently, the nitro group can be reduced to a primary amine, which can then serve as a handle for further functionalization.
Caption: Synthetic pathways for derivatization.
Potential Applications and Biological Activity
Thiazole-containing compounds are known to exhibit a wide range of biological activities. Derivatives of this compound are promising candidates for screening as anticancer, antimicrobial, and anti-inflammatory agents. The following table summarizes the cytotoxic activity of structurally related thiazole derivatives against various cancer cell lines, providing a rationale for the synthesis and evaluation of new analogs.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Derivatives | MCF-7 | 0.02 ± 0.002 | |
| Thiophene Derivatives | NCI-H460 | 0.01 ± 0.002 | [1] |
| Thiophene Derivatives | SF-268 | 0.02 ± 0.001 | [1] |
| Phenylthiazolyl Derivatives | MDA-MB-231 | 1.21 - 4.89 | |
| Thiazolidine-2,4-dione Derivatives | HepG2 | 0.60 - 4.70 | [2] |
| Thiazolidine-2,4-dione Derivatives | MCF-7 | 0.65 - 2.29 | [2] |
| Thiazole-based VEGFR-2 Inhibitors | HepG2 | 2.04 ± 0.06 | [2] |
| Thiazole-based VEGFR-2 Inhibitors | MCF-7 | 1.21 ± 0.04 | [2] |
Experimental Protocols
The following are detailed protocols for the synthesis of novel derivatives. Researchers should note that these are generalized procedures and may require optimization for the specific substrate.
Synthesis of Chalcone Analogs via Knoevenagel Condensation
This protocol describes the base-catalyzed condensation of the active methylene group with aromatic aldehydes to yield α,β-unsaturated nitrile derivatives, which are analogs of chalcones.
Caption: Workflow for Knoevenagel condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Piperidine or Potassium Hydroxide
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of the selected aromatic aldehyde in absolute ethanol.
-
Add a catalytic amount of a suitable base, such as piperidine (2-3 drops) or a small pellet of potassium hydroxide.
-
Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Characterization:
-
Confirm the structure of the synthesized derivatives using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The disappearance of the methylene protons in the NMR spectrum and the appearance of a new vinylic proton signal are indicative of a successful reaction.
Synthesis of 5-amino-1,2,3-triazole Derivatives
This protocol details the synthesis of triazole derivatives through the reaction of the active methylene group with an aryl azide.[3]
Materials:
-
This compound
-
Aryl azide (e.g., 2-nitrophenyl azide)
-
Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Standard laboratory glassware
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen aryl azide in DMF in a round-bottom flask.
-
Add 1 equivalent of triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with water to precipitate the product.
-
Filter the precipitate, wash with water, and dry in a vacuum desiccator.
-
Purify the crude product by crystallization from a suitable solvent mixture (e.g., ethanol-DMF).
Characterization:
-
Analyze the product using standard spectroscopic techniques to confirm the formation of the triazole ring.
Reduction of the Nitro Group to an Amino Group
This protocol describes the reduction of the nitro group to a primary amine, which can then be used in subsequent derivatization reactions.
Caption: Workflow for nitro group reduction.
Materials:
-
This compound or a derivative thereof
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the nitro-containing starting material in ethanol in a round-bottom flask.
-
Add an excess of stannous chloride dihydrate (e.g., 5 equivalents) and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude amine.
-
Purify the product as necessary.
The resulting amino derivative can be further functionalized, for example, by condensation with aldehydes to form Schiff bases or through diazotization and coupling with phenols or anilines to produce azo compounds.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Aryl azides can be explosive and should be handled with extreme caution.
-
Reactions involving strong acids and bases should be performed with care.
These protocols and application notes are intended to guide researchers in the exploration of novel derivatives from this compound. The diverse biological activities of thiazole-based compounds suggest that the derivatives synthesized using these methods may possess significant therapeutic potential.
References
Application Notes and Protocols for the Quantification of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic compound containing a thiazole ring, a structural motif of interest in medicinal chemistry due to its presence in various pharmacologically active molecules.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis and quantification in relatively clean sample matrices.[3][4] The presence of chromophoric groups (nitrophenyl and thiazole) in the molecule allows for sensitive UV detection.[5][6]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.[7][8] This technique offers superior specificity by monitoring unique precursor-to-product ion transitions.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the analysis of this compound using the described methods. These values are for illustrative purposes to demonstrate the expected performance of the methods.
Table 1: HPLC-UV Method - Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
Table 2: HPLC-UV Method - System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 6800 |
| Repeatability (%RSD, n=6) | ≤ 2.0% | 1.5% |
Table 3: UPLC-MS/MS Method - MRM Transitions and Potentials
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 246.0 | 188.0 | 100 | 25 |
| Internal Standard (Hypothetical) | 252.0 | 194.0 | 100 | 28 |
Table 4: UPLC-MS/MS Method - Performance Characteristics
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 98.5% - 103.2% |
| Precision (%RSD) | < 4.5% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines the procedure for quantifying this compound using HPLC with a UV detector.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Standard of this compound.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-10 min: 30% B to 70% B
-
10-12 min: 70% B to 90% B
-
12-15 min: Hold at 90% B
-
15-16 min: 90% B to 30% B
-
16-20 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (based on the presence of the nitrophenyl group, a strong chromophore).
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (30% Acetonitrile in water with 0.1% formic acid).
-
Sample Preparation: Dissolve the sample containing the analyte in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak area corresponding to the analyte in both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Caption: Workflow for HPLC-UV analysis.
Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is designed for the highly sensitive and selective quantification of the analyte in complex matrices.
1. Instrumentation and Materials
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Standard of this compound.
-
Internal Standard (IS): A structurally similar compound, if available (e.g., an isotopically labeled analog).
2. UPLC Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% B to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.0-4.1 min: 90% B to 10% B
-
4.1-5.0 min: Re-equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MRM Transitions: As detailed in Table 3. These transitions should be optimized by infusing a standard solution of the analyte. The predicted monoisotopic mass of the protonated molecule [M+H]+ is 246.0332 Da.[9]
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution, each containing a fixed concentration of the internal standard.
-
Sample Preparation (e.g., for plasma):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
5. Analysis and Quantification
-
Equilibrate the UPLC-MS/MS system.
-
Inject the calibration standards and samples.
-
Record the peak areas for the analyte and the internal standard for each injection.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Caption: UPLC-MS/MS sample preparation and analysis workflow.
Signaling Pathways and Logical Relationships
While this document focuses on analytical methods for quantification, understanding the context in which this compound might be studied is beneficial. For instance, if this compound were being investigated as a potential enzyme inhibitor, the analytical method would be a core component of the enzyme activity assay.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. researchgate.net [researchgate.net]
- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 8. syncsci.com [syncsci.com]
- 9. PubChemLite - this compound (C11H7N3O2S) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Testing the Cytotoxicity of Nitrophenyl-Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of nitrophenyl-thiazole compounds on various cancer cell lines. Detailed protocols for key cytotoxicity and apoptosis assays are provided, along with data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways.
Introduction to Nitrophenyl-Thiazole Compounds in Cancer Research
Thiazole derivatives, particularly those containing a nitrophenyl group, have emerged as a promising class of compounds in anticancer drug discovery.[1][2] The thiazole ring is a key heterocyclic motif found in numerous biologically active molecules. The addition of a nitrophenyl moiety can significantly influence the compound's electronic properties and its interaction with biological targets, often leading to enhanced cytotoxic and pro-apoptotic activities.[1][3]
These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, induction of apoptosis, and cell cycle arrest.[1][4][5] Understanding the cytotoxicity profile and the mechanism of action of novel nitrophenyl-thiazole derivatives is a critical step in their development as potential therapeutic agents.
This document outlines standardized protocols for evaluating the in vitro cytotoxicity of these compounds, enabling researchers to obtain reliable and reproducible data.
Recommended Cell Lines for Cytotoxicity Screening
A variety of human cancer cell lines have been utilized to evaluate the cytotoxic potential of nitrophenyl-thiazole and related thiazole derivatives. The choice of cell line should be guided by the specific research question and the type of cancer being targeted. Commonly used and well-characterized cell lines include:
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)[1][6]
-
Ovarian Cancer: A2780[13]
-
Colon Cancer: HCT-116[14]
-
Prostate Cancer: PC-3
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various nitrophenyl-thiazole and related thiazole derivatives against several cancer cell lines, as reported in the literature. This data provides a comparative overview of the cytotoxic potency of these compounds.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 | 1.21 | [1] |
| 4-chlorophenylthiazolyl derivative 4b | MDA-MB-231 | 3.52 | [1] |
| Thiazole derivative 7b | MCF-7 | 6.13 | [15] |
| Thiazole derivative 4c | MCF-7 | 2.57 | [11] |
| Thiazole derivative 4c | HepG2 | 7.26 | [11] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone 2h | MOLT-4 (Leukemia) | < 0.01-0.02 | [2] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone 2h | SW-620 (Colon) | < 0.01-0.02 | [2] |
| N-(5-Nitrothiazol-2-yl) derivative | HeLa | 12.4 | [7] |
| Thiazolyl-pyrazoline 10d | A549 | 2.9 | [9] |
| 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivative 3b | MCF-7 | 89.74 (µg/ml) | [3] |
| Thiazole-containing quinazolinone K6 | PC-3 | Not specified | |
| Thiazole derivative 9i | Colon Cancer Cell Line | 1.2 (nM) | [13] |
| Nitrophenyl-containing tetrahydro-isoquinoline 3 | HepG2 | 31 (µg/ml) | [16] |
Experimental Protocols
Detailed methodologies for the most common assays used to assess the cytotoxicity and mechanism of action of nitrophenyl-thiazole compounds are provided below.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the nitrophenyl-thiazole compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.
-
Background control: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and diaphorase).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the nitrophenyl-thiazole compound at the desired concentrations (e.g., at the IC50 concentration) for a specific duration.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of nitrophenyl-thiazole compounds.
Apoptosis Signaling Pathway
Nitrophenyl-thiazole compounds often induce apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism.
VEGFR-2 Signaling Pathway Inhibition
Several thiazole derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.
Troubleshooting and Considerations
-
Compound Solubility: Ensure complete dissolution of the nitrophenyl-thiazole compounds in the chosen solvent and culture medium to avoid precipitation and inaccurate concentration determination.
-
Cell Density: Optimize cell seeding density for each cell line to ensure they are in the exponential growth phase during treatment.
-
Incubation Time: The duration of compound exposure can significantly impact the cytotoxic effect. Time-course experiments are recommended to determine the optimal endpoint.
-
Assay Interference: Be aware of potential interference of the test compounds with the assay components. For example, some compounds may directly react with MTT, leading to false-positive results. Appropriate controls are essential.
-
Mechanism of Cell Death: It is crucial to use multiple assays to confirm the mode of cell death (apoptosis vs. necrosis) and to elucidate the underlying molecular mechanisms.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively evaluate the cytotoxic potential of novel nitrophenyl-thiazole compounds and advance their development as potential anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Structure-Activity Relationships for Nitrophenyl-Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and developing the structure-activity relationships (SAR) of nitrophenyl-thiazole derivatives, a class of compounds with significant potential in anticancer drug discovery. This document outlines key synthetic protocols, biological evaluation techniques, and data interpretation to guide the design of novel therapeutic agents.
Introduction
Thiazole-based compounds are a cornerstone in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a nitrophenyl moiety into the thiazole scaffold has been shown to be a promising strategy for enhancing cytotoxic activity against various cancer cell lines.[4][5][6] Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for optimizing their therapeutic potential. These notes will detail the synthesis, in vitro evaluation, and mechanistic insights into nitrophenyl-thiazole derivatives as potential anticancer agents.
Structure-Activity Relationship (SAR) Data
The anticancer activity of nitrophenyl-thiazole derivatives is significantly influenced by the position of the nitro group on the phenyl ring and the nature of substituents on the thiazole ring. The following tables summarize the in vitro cytotoxic activity (IC50) of various nitrophenyl-thiazole derivatives against common cancer cell lines.
| Compound ID | Thiazole Substitution | Nitrophenyl Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: 2-Amino-4-(nitrophenyl)thiazole Derivatives | |||||
| A1 | 2-amino | 4-nitrophenyl | MCF-7 (Breast) | 7.26 ± 0.44 | [7] |
| A2 | 2-amino | 4-nitrophenyl | HepG2 (Liver) | 2.57 ± 0.16 | [7] |
| A3 | 2-amino | 3-nitrophenyl | MDA-MB-231 (Breast) | 1.21 | [6] |
| Series B: 2,4-Disubstituted Thiazole Derivatives | |||||
| B1 | 2-(substituted)-4-(4-nitrophenyl) | 4-nitrophenyl | HCT-116 (Colon) | 17.8 | [8] |
| B2 | 2-(substituted)-4-(4-nitrophenyl) | 4-nitrophenyl | HePG2 (Liver) | 12.4 | [8] |
| B3 | 2-(substituted)-4-(3-nitrophenyl) | 3-nitrophenyl | A549 (Lung) | 23.30 ± 0.35 | [9] |
| Series C: Thiazolidinone Derivatives | |||||
| C1 | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene] | 4-nitrophenyl | NCI-60 Mean GI50 | 1.57 | [5] |
| C2 | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene] | 4-nitrophenyl | SW-620 (Colon) | <10 | [5] |
Key SAR Observations:
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly impacts cytotoxicity. In some series, a 3-nitrophenyl substitution shows higher potency than a 4-nitrophenyl substitution.[6]
-
Substituents on the Thiazole Ring: The nature of the substituent at the 2-position of the thiazole ring can modulate the anticancer activity. For instance, the presence of specific amide or hydrazone moieties can enhance the cytotoxic effects.[6][9]
-
Fused Ring Systems: Thiazolidinone derivatives incorporating a nitrophenyl group have demonstrated potent, broad-spectrum anticancer activity.[5]
Experimental Protocols
General Synthesis of 2-Amino-4-(nitrophenyl)thiazole Derivatives (Hantzsch Thiazole Synthesis)
This protocol describes a general method for the synthesis of 2-amino-4-(nitrophenyl)thiazole derivatives, a common starting point for further derivatization.
Materials:
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one)
-
Thiourea
-
Ethanol
-
Sodium acetate
Procedure:
-
Dissolve equimolar amounts of the appropriate α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) and thiourea in ethanol.
-
Add a catalytic amount of sodium acetate to the mixture.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(nitrophenyl)thiazole derivative.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrophenyl-thiazole derivatives in the cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration using a suitable software.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for the discovery and evaluation of nitrophenyl-thiazole derivatives and the logical relationship in SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Discovering Anti-Cancer Drugs via Computational Methods [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induction by Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the induction of apoptosis by thiazole compounds. This document outlines the key signaling pathways involved, detailed experimental protocols for common apoptosis assays, and a summary of the pro-apoptotic activity of selected thiazole derivatives.
Introduction to Thiazole-Induced Apoptosis
Thiazole derivatives have emerged as a promising class of compounds in cancer research due to their ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2] Understanding the mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as potential therapeutic agents. The primary mechanism of action for many thiazole compounds involves the induction of the intrinsic (mitochondrial) pathway of apoptosis.[1][3] This pathway is characterized by the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately leading to cell death.[1]
Key Signaling Pathways in Thiazole-Induced Apoptosis
Thiazole compounds typically trigger the intrinsic apoptosis pathway. This process begins with intracellular stress signals that converge on the mitochondria. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a critical role in regulating this pathway. Thiazole derivatives can modulate the expression of these proteins, leading to an increase in the Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization (MOMP).[4] This permeabilization allows for the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[2] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6]
Figure 1: Thiazole-Induced Intrinsic Apoptosis Pathway.
Quantitative Assessment of Apoptosis Induction
The efficacy of thiazole compounds in inducing apoptosis can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the cytotoxic potential of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [7] |
| Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [7] |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [7] |
| Compound 5c | Hela (Cervical) | 0.00065 | [4] |
| Compound 5f | KF-28 (Ovarian) | 0.006 | [4] |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [8][9] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [8][9] |
| LES-6547 | HT-29 (Colorectal) | 2.21 | [2] |
| LES-6557 | HT-29 (Colorectal) | 2.91 | [2] |
Table 1: Cytotoxic Activity of Selected Thiazole Compounds. This table summarizes the IC50 values of various thiazole derivatives against different cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments to assess apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 2: Annexin V/PI Staining Workflow.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Induce apoptosis in your target cells by treating them with the desired concentrations of the thiazole compound for a specified duration. Include an untreated control group.[10]
-
Harvest the cells. For adherent cells, gently detach them using a non-enzymatic method like scraping or using EDTA to maintain membrane integrity. For suspension cells, collect them by centrifugation.[10]
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[10][11]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11][12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10][12]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analyze the samples by flow cytometry within one hour.[11]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Figure 3: Caspase Activity Assay Workflow.
Materials:
-
Caspase-3/7 Colorimetric or Fluorometric Assay Kit (contains Cell Lysis Buffer, Reaction Buffer, DTT, and caspase substrate like DEVD-pNA or Ac-DEVD-AFC)
-
Treated and untreated cells
-
Microplate reader
Protocol:
-
Induce apoptosis in cells with the thiazole compound.
-
Collect at least 1 x 10^6 cells per sample.[13]
-
Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer per 1-2 million cells.[13][14]
-
Centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[13][14]
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate per well. Adjust the volume with Lysis Buffer if necessary.[14]
-
Prepare the Reaction Mix by adding the caspase substrate (e.g., DEVD-pNA) and DTT to the Reaction Buffer according to the kit instructions.[14][15]
-
Add the Reaction Mix to each well containing the cell lysate.[14]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14][15]
-
Measure the absorbance at 400-405 nm for colorimetric assays or fluorescence with appropriate excitation/emission wavelengths for fluorometric assays.[15]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Figure 4: TUNEL Assay Workflow.
Materials:
-
TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)[16]
-
4% Paraformaldehyde in PBS
-
0.25% Triton™ X-100 in PBS
-
DNase I (for positive control)
-
DAPI or Hoechst stain (for counterstaining nuclei)
-
Fluorescence microscope
Protocol:
-
Seed and culture cells on coverslips or in a 96-well plate.
-
Treat cells with the thiazole compound to induce apoptosis.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]
-
Wash the cells three times with PBS.[17]
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[16]
-
Wash the cells twice with deionized water.
-
For a positive control, treat a sample with DNase I to induce DNA strand breaks.[18]
-
Prepare the TdT reaction cocktail according to the kit manufacturer's instructions.
-
Incubate the cells with the TdT reaction cocktail in a humidified chamber at 37°C for 60 minutes.[17][18]
-
Wash the cells with PBS.
-
Proceed with the detection of the incorporated labeled dUTPs as per the kit's protocol (e.g., Click-iT® reaction or antibody detection).[16]
-
Counterstain the nuclei with a DNA stain like DAPI or Hoechst.
-
Mount the coverslips or view the plate under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.
Figure 5: Western Blotting Workflow for Apoptosis Markers.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection system
Protocol:
-
Treat cells with the thiazole compound and harvest them. For adherent cells, it is recommended to collect both floating and attached cells to analyze the entire cell population.[19]
-
Lyse the cells in ice-cold RIPA buffer.[20]
-
Centrifuge the lysate to pellet debris and collect the supernatant.[20]
-
Quantify the protein concentration using a BCA assay.[20]
-
Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.[20]
-
Separate the proteins by SDS-PAGE.[21]
-
Transfer the separated proteins to a PVDF membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody overnight at 4°C.[20]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[19]
Key Apoptosis Markers for Western Blotting:
-
Cleaved Caspase-3/7/9: Detection of the cleaved, active forms is a direct indicator of caspase cascade activation.[5]
-
Cleaved PARP-1: A key substrate of activated caspase-3 and -7; its cleavage is a hallmark of apoptosis.[5]
-
Bcl-2 Family Proteins: Assess the ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins to understand the upstream regulation of the intrinsic pathway.[5]
-
Cytochrome c: Analyze its presence in the cytosolic fraction (requires subcellular fractionation) to confirm its release from the mitochondria.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells [mdpi.com]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 13. assaygenie.com [assaygenie.com]
- 14. mpbio.com [mpbio.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(4-nitrophenyl)ethan-1-one, with a thioamide, in this case, 2-cyanoethanethioamide.
Q2: What are the typical starting materials and reagents required?
A2: The key starting materials are 2-bromo-1-(4-nitrophenyl)ethan-1-one and 2-cyanoethanethioamide. Common solvents for this reaction include ethanol, methanol, and acetic acid.[3][4] Depending on the specific protocol, a base such as triethylamine or sodium ethoxide may be used.[5][6]
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters include reaction temperature, choice of solvent, and the purity of the starting materials. The reaction often requires heating, and the optimal temperature can vary depending on the solvent used.[3][4] The presence of electron-withdrawing groups, such as the nitro group in the starting material, can influence the reaction rate and yield.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are the common methods for purifying the final product?
A5: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent, such as an ethanol-DMF mixture.[5] Column chromatography can also be employed for further purification if necessary.
Troubleshooting Guides
Low or No Product Yield
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate or proceeds very slowly. | 1. Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.[3] 2. Impure Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity. | 1. Increase Temperature: Gradually increase the reaction temperature, for example, by refluxing in ethanol or acetic acid.[3] 2. Purify Starting Materials: Ensure the purity of 2-bromo-1-(4-nitrophenyl)ethan-1-one and 2-cyanoethanethioamide before use. 3. Solvent Screening: Experiment with different solvents such as ethanol, methanol, or acetic acid to find the optimal one for your specific conditions.[3] |
| Low yield of the desired product. | 1. Suboptimal Reaction Time: The reaction may not have proceeded to completion, or the product may be degrading over extended reaction times. 2. Side Reactions: The formation of byproducts can consume the starting materials. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Time Course Study: Monitor the reaction at different time points using TLC to determine the optimal reaction time. 2. Optimize Conditions: Adjusting the temperature or using a milder base could minimize side reactions. 3. Stoichiometric Ratio: Use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the α-haloketone. |
Presence of Impurities in the Final Product
| Issue | Potential Cause | Troubleshooting Steps |
| Multiple spots on TLC after reaction completion. | 1. Unreacted Starting Materials: The reaction did not go to completion. 2. Formation of Side Products: Competing reaction pathways may be occurring. A common side product in Hantzsch synthesis can be a self-condensation product of the thioamide. | 1. Increase Reaction Time/Temperature: Allow the reaction to run for a longer duration or at a higher temperature. 2. Purification: Utilize column chromatography with a suitable solvent system to separate the desired product from impurities. Recrystallization can also be effective. |
| Product is difficult to crystallize or purify. | 1. Oily Product: The presence of impurities can sometimes prevent the product from solidifying. 2. Product is highly soluble in the recrystallization solvent. | 1. Trituration: Try triturating the crude product with a non-polar solvent like hexane to induce solidification and remove non-polar impurities. 2. Solvent System for Recrystallization: Experiment with different solvent mixtures to find one in which the product has high solubility at high temperatures and low solubility at low temperatures. |
Data Presentation
Table 1: Typical Reaction Conditions for Hantzsch Thiazole Synthesis
| Parameter | Condition | Expected Outcome | Reference |
| α-Haloketone | 2-bromo-1-(4-nitrophenyl)ethan-1-one | - | [7][8] |
| Thioamide | 2-cyanoethanethioamide | - | |
| Solvent | Ethanol | Good solubility for reactants, facilitates precipitation of product upon cooling. | [4] |
| Temperature | Reflux (approx. 78 °C) | Reasonable reaction rates, typically completed within a few hours. | [4] |
| Catalyst | None (or mild base like triethylamine) | The reaction can often proceed without a catalyst, but a mild base can be used to neutralize the HBr formed. | [5] |
| Work-up | Cooling and filtration, or precipitation by adding water. | Isolation of the crude product as a solid. | [5] |
| Purification | Recrystallization (e.g., from Ethanol/DMF) | High purity crystalline product. | [5] |
Note: The exact yield can vary depending on the specific reaction scale and conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of the Hantzsch thiazole synthesis.
Materials:
-
2-bromo-1-(4-nitrophenyl)ethan-1-one
-
2-cyanoethanethioamide
-
Ethanol (anhydrous)
-
Triethylamine (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) in anhydrous ethanol.
-
To this solution, add 2-cyanoethanethioamide (1.1 equivalents).
-
If desired, add a catalytic amount of triethylamine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation is incomplete, the product can be precipitated by the slow addition of water to the reaction mixture.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol-dimethylformamide (DMF) mixture.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole [mdpi.com]
- 8. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. The following information is designed to assist in overcoming common challenges encountered during the isolation and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound via common laboratory techniques.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.- Insufficient concentration: The solution may not be saturated or supersaturated.- Presence of impurities: Certain impurities can inhibit crystal nucleation and growth. | - Solvent Screening: Test a range of solvents with varying polarities. For this aromatic nitrile, consider solvent systems like ethanol/water, ethanol/DMF, or toluene/hexane.- Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the target compound.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.- Pre-purification: If the crude material is highly impure, consider a preliminary purification step like a silica gel plug filtration. |
| Oiling Out | - High concentration of impurities: This can lower the melting point of the mixture.- Cooling too rapidly: Rapid cooling can lead to the separation of a supersaturated liquid instead of solid crystals.- Solvent has a high boiling point: The solution may still be too hot for crystallization to occur when it becomes saturated. | - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a Solvent Mixture: Dissolve the compound in a "good" solvent at an elevated temperature and slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Then, add a small amount of the good solvent to clarify the solution before allowing it to cool slowly.- Lower Boiling Point Solvent: Opt for a solvent with a lower boiling point to ensure the solution is cooler at the point of saturation. |
| Colored Impurities in Crystals | - Colored byproducts from the synthesis: The Hantzsch thiazole synthesis can sometimes produce colored impurities.- Degradation of the compound. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Multiple Recrystallizations: A second recrystallization may be necessary to achieve high purity and remove residual color. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system: The eluent may be too polar, causing all components to move too quickly, or not polar enough, resulting in slow elution and band broadening.- Column overloading: Too much crude material was loaded onto the column.- Irregular packing: Channels or cracks in the stationary phase can lead to uneven flow. | - TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. A good starting point for this compound would be a mixture of ethyl acetate and hexane.- Reduce Sample Load: Use an appropriate amount of crude material for the column size (typically a 1:30 to 1:100 ratio of sample to silica gel by weight).- Proper Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound Stuck on the Column | - Eluent is not polar enough: The solvent system lacks the strength to displace the compound from the stationary phase.- Compound degradation on silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | - Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.- Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.- Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine mixed with the eluent. |
| Streaking of Spots on TLC | - Sample is too concentrated for TLC analysis. - Presence of highly polar impurities. - Compound is acidic or basic. | - Dilute the Sample: Ensure the sample spotted on the TLC plate is sufficiently dilute.- Modify the Mobile Phase: Add a small amount of a modifier to the eluent. For example, a few drops of acetic acid can help with acidic compounds, while a small amount of triethylamine can help with basic compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Based on the common Hantzsch thiazole synthesis route, potential impurities could include unreacted starting materials such as 2-bromo-1-(4-nitrophenyl)ethanone and 2-cyanoethanethioamide, as well as side-products from competing reactions.
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: For a compound with this polarity, a good starting point for recrystallization would be a mixed solvent system. Based on procedures for similar compounds, an ethanol-DMF or ethanol-water mixture is likely to be effective.[1][2] Dissolve the crude product in a minimal amount of hot ethanol or DMF and then slowly add water or the other co-solvent until persistent cloudiness is observed. Reheat to get a clear solution and then allow it to cool slowly.
Q3: How do I choose the best solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should be determined by preliminary analysis using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.
Q4: My compound is not UV-active. How can I visualize it on a TLC plate?
A4: While the nitrophenyl and thiazole rings in this compound should make it UV-active, if visualization is an issue, you can use other methods. Staining with potassium permanganate solution or iodine vapor are common general-purpose visualization techniques for organic compounds.
Q5: Can I use a different stationary phase other than silica gel for column chromatography?
A5: Yes. If you suspect your compound is degrading on the acidic silica gel, you can use neutral or basic alumina as the stationary phase. Alternatively, for highly polar compounds, reversed-phase silica gel (C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be an effective purification method.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol-Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add water dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., a ratio of ethyl acetate/hexane) that provides good separation and an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A standard workflow for the purification of this compound using silica gel column chromatography.
References
Technical Support Center: Synthesis of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
This guide provides troubleshooting advice and answers to frequently asked questions for researchers involved in the synthesis of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing the thiazole ring of this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this typically means reacting 2-bromo-1-(4-nitrophenyl)ethanone with 2-cyanoethanethioamide.
Q2: What are the most likely impurities I will encounter during the synthesis?
A2: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product during workup. The most common impurities include:
-
Unreacted Starting Materials: 2-bromo-1-(4-nitrophenyl)ethanone and 2-cyanoethanethioamide.
-
Hydrolysis Byproduct: 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide. This forms if the nitrile group is hydrolyzed, which can occur during aqueous workup, especially under acidic or basic conditions.
-
Side Products from the α-haloketone: Self-condensation or other side reactions of the highly reactive 2-bromo-1-(4-nitrophenyl)ethanone.
-
Isomeric Impurities: Ortho- and meta-nitro isomers (e.g., 2-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile) may be present if the starting nitrophenyl material was not pure.[4]
Q3: My reaction yield is very low. What are the potential causes?
A3: Low yields in the Hantzsch synthesis can be attributed to several factors:[3]
-
Poor quality of starting materials: Impure α-haloketone or thioamide can lead to side reactions.
-
Incorrect reaction conditions: The reaction often requires heating.[5] Inadequate temperature or reaction time can result in incomplete conversion.
-
Suboptimal pH: The reaction conditions and subsequent workup need to be carefully controlled to prevent degradation of the product or starting materials.
-
Product precipitation issues: The product is often isolated by precipitation. If the neutralization or solvent polarity adjustment is not optimal, the product may remain in the solution.[5]
Q4: How can I effectively purify the final product?
A4: Purification typically involves the following methods:
-
Recrystallization: This is the most common method. A suitable solvent system (e.g., ethanol, ethanol-DMF mixture) can be used to crystallize the desired product, leaving impurities in the mother liquor.[6][7]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography is an effective technique. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can be used to separate the components.
-
Washing: The crude product should be thoroughly washed after filtration to remove inorganic salts and other soluble impurities.[1]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution |
| Multiple spots on TLC plate after reaction completion. | Incomplete reaction or formation of multiple side products. | Monitor the reaction progress closely using TLC. Ensure starting materials are pure. Optimize reaction temperature and time. |
| Product appears oily or fails to solidify. | Presence of significant impurities. Incorrect pH during workup preventing precipitation. | Wash the crude product with a non-polar solvent like petroleum ether to remove non-polar impurities.[8] Carefully neutralize the reaction mixture to the isoelectric point of the product to maximize precipitation.[5] |
| NMR spectrum shows broad peaks or unexpected signals. | Presence of paramagnetic impurities or residual acid/base. The product may be a salt. | Wash the crude product with a dilute sodium bicarbonate solution to neutralize any acid, followed by water.[6] Ensure the product is thoroughly dried. |
| Mass spectrum shows a peak at M+18. | Hydrolysis of the nitrile group to an amide. | Avoid prolonged exposure to strongly acidic or basic aqueous conditions during workup. Use anhydrous solvents where possible. |
Experimental Protocols
Synthesis of this compound via Hantzsch Condensation
This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone
-
2-cyanoethanethioamide
-
Ethanol
-
Triethylamine (or another suitable base)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in ethanol.
-
Add 2-cyanoethanethioamide (1.1 eq) to the solution and stir until it dissolves.
-
Add a catalytic amount of triethylamine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove soluble impurities.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/DMF mixture.[7]
Potential Impurities Profile
| Impurity Name | Chemical Structure | Molecular Formula | Likely Origin |
| 2-bromo-1-(4-nitrophenyl)ethanone | O=C(CBr)c1ccc(cc1)--INVALID-LINK--[O-] | C₈H₆BrNO₃ | Unreacted starting material |
| 2-cyanoethanethioamide | N#CCCS(N)=O | C₃H₄N₂S | Unreacted starting material |
| 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | O=C(N)Cc1scc(n1)c2ccc(cc2)--INVALID-LINK--[O-] | C₁₁H₉N₃O₃S | Hydrolysis of the product's nitrile group |
| 2-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | N#Cc1scc(n1)c2ccccc2--INVALID-LINK--[O-] | C₁₁H₇N₃O₂S | Impurity from starting material (ortho-isomer) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Impurity Formation Pathway
Caption: Formation of the primary hydrolysis impurity during experimental workup.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles - Google Patents [patents.google.com]
improving the solubility of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The presence of the nitrophenyl and thiazole rings contributes to its hydrophobicity and crystalline stability, making it challenging to dissolve in aqueous solutions commonly used in biological assays.
Q2: What is the first-line approach to solubilizing this compound for in vitro experiments?
A2: The most common initial approach is to prepare a concentrated stock solution in an organic co-solvent, which is then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) is a widely used co-solvent for this purpose.[1][2]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your assay should typically be kept below 0.5% (v/v).[2][3][4] However, the optimal concentration can be cell-line dependent, and it is advisable to perform a vehicle control experiment to determine the tolerance of your specific cell line.[2][3]
Q4: Can pH adjustment be used to improve the solubility of this compound?
A4: Yes, pH modification can be an effective strategy if the compound has ionizable groups. Based on its structure, this compound is likely a weak acid. Therefore, increasing the pH of the aqueous buffer can deprotonate the molecule, leading to increased solubility.
Q5: Are there alternative methods to co-solvents for improving solubility?
A5: Yes, several advanced techniques can be employed if co-solvents are not suitable or effective. These include the use of cyclodextrins to form inclusion complexes, or formulation with surfactants or polymers to create micellar or amorphous solid dispersions.[5]
Troubleshooting Guides
Issue 1: Compound precipitates upon dilution into aqueous buffer.
This is a common issue when a compound's concentration exceeds its kinetic or thermodynamic solubility in the final assay medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final concentration is too high | Perform a serial dilution of your compound to determine the maximum soluble concentration in your specific assay buffer. | A clear solution is obtained at a lower concentration, which can then be used for the assay. |
| Poor mixing technique | Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to avoid localized high concentrations. | Improved dispersion of the compound and prevention of immediate precipitation. |
| Solvent shock | Prepare an intermediate dilution in a mixture of the organic solvent and aqueous buffer before the final dilution. | Gradual change in solvent polarity reduces the likelihood of the compound "crashing out" of solution. |
Issue 2: Compound precipitates in the cell culture plate over time.
Precipitation during the course of an experiment can lead to inconsistent and unreliable results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound instability in media | Visually inspect the wells at different time points. Consider using a formulation with stabilizing excipients like cyclodextrins. | The compound remains in solution for the duration of the experiment, ensuring consistent exposure to the cells. |
| Interaction with media components | Test the compound's solubility in serum-free versus serum-containing media. Serum proteins can sometimes bind to and stabilize poorly soluble compounds. | Determine if the presence of serum is beneficial or detrimental to the compound's solubility in your assay. |
| Temperature fluctuations | Ensure the incubator and all solutions are maintained at a constant and appropriate temperature. Solubility can be temperature-dependent. | Consistent temperature control minimizes the risk of temperature-induced precipitation. |
Quantitative Data
The following table provides hypothetical solubility data for this compound in common laboratory solvents. This data is for illustrative purposes to guide solvent selection. Actual solubility should be determined experimentally.
| Solvent | Hypothetical Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | A good choice for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | > 30 | Another suitable solvent for stock solutions. |
| Tetrahydrofuran (THF) | ~ 15 | Can be used as an alternative to DMSO or DMF. |
| Acetone | ~ 5 | Moderate solubility. |
| Ethanol | < 1 | Poor solubility. |
| Methanol | < 1 | Poor solubility. |
| Water (pH 7.4) | < 0.01 | Very low aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
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Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add Co-solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Assay Dilution: For use in a biological assay, dilute the stock solution serially in the assay buffer to the final desired concentrations, ensuring the final DMSO concentration is below 0.5%.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a cyclodextrin inclusion complex to improve aqueous solubility.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 10% w/v).
-
Add Compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Separate Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Quantify Concentration: Determine the concentration of the solubilized compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This will be your stock solution for the assay.
Visualizations
Caption: A workflow for troubleshooting the solubility of the target compound.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the crystallization of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. The information provided is a compilation of established crystallization principles and troubleshooting strategies for small organic molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound.
Question 1: My compound, this compound, is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This is a common issue, particularly with compounds that have a relatively low melting point or when there are significant impurities present.[1] The nitro and thiazole groups in your molecule can lead to strong solute-solvent interactions, which might also contribute to this phenomenon.
Here are several strategies to overcome oiling out:
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Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation level. Allow the solution to cool at a much slower rate.[1]
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Change the Solvent System: The chosen solvent may be too good for your compound. Try a solvent in which the compound has slightly lower solubility. Alternatively, a solvent mixture can be effective.
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Lower the Crystallization Temperature: If the melting point of your compound is lower than the boiling point of the solvent, oiling out is likely. Try using a solvent with a lower boiling point or cool the solution to a lower temperature before crystallization begins.
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Increase Purity: Impurities can significantly lower the melting point of a compound and promote oiling out.[2][3][4][5][6] Consider an additional purification step (e.g., column chromatography) before attempting crystallization.
Question 2: I am not getting any crystals, even after cooling the solution for an extended period. How can I induce crystallization?
Answer: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated.[1] Here are some techniques to induce nucleation and crystal growth:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[1] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of this compound, add a single, small seed crystal to the solution.[1] This will act as a template for further crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.[1] This can be done by gentle heating or by passing a stream of inert gas over the solution.
-
Drastic Cooling: Place the solution in an ice bath or a refrigerator to significantly lower the temperature and decrease the solubility of your compound.[1]
Question 3: The crystals of this compound are very small, needle-like, or form aggregates. How can I obtain larger, single crystals?
Answer: The formation of small or poor-quality crystals is often due to a high rate of nucleation.[1] To obtain larger, well-defined crystals, you need to slow down the crystallization process.
-
Decrease Supersaturation: Use a more dilute solution by adding more solvent or by cooling the solution more slowly. This will reduce the number of nucleation sites and allow for slower, more ordered crystal growth.
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Use a different solvent: The choice of solvent can significantly influence crystal habit.[7] Experiment with different solvents or solvent mixtures to find one that promotes the growth of larger, more uniform crystals.
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[8][9] It involves the slow diffusion of an anti-solvent vapor into a solution of your compound, gradually inducing crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful crystallization of this compound?
A1: The choice of solvent is arguably the most critical factor.[1] An ideal solvent should dissolve the compound when hot but have low solubility for it when cold.[1] Given the polar nature of the nitrophenyl group and the thiazole ring, polar aprotic solvents like acetone or acetonitrile, or protic solvents like ethanol or methanol, could be good starting points.[10][11] It is essential to perform a solvent screen to identify the optimal solvent or solvent system.[1]
Q2: What is polymorphism and should I be concerned about it for this compound?
A2: Polymorphism is the ability of a compound to exist in more than one crystal structure.[12] Different polymorphs can have different physical properties, such as solubility, melting point, and stability. For a pharmaceutical compound, controlling polymorphism is critical. Thiazole derivatives and compounds with nitro groups have been known to exhibit polymorphism.[13][14] Therefore, it is important to be aware of this possibility and to characterize the crystalline form you obtain using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Q3: How pure does my this compound need to be for successful crystallization?
A3: High purity is crucial for obtaining high-quality crystals. Impurities can inhibit crystal growth, affect the crystal habit, or become trapped in the crystal lattice, reducing the purity of the final product.[2][3][4][5][6] It is generally recommended that the starting material be at least 95% pure for good crystallization, although higher purity is always better.[1]
Quantitative Data
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available. Researchers should determine these values experimentally.
Table 1: Hypothetical Solubility of this compound in Common Solvents.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Suitability for Crystallization |
| Water | < 0.1 | < 0.5 | Poor (can be used as an anti-solvent) |
| Ethanol | 5 | 50 | Good |
| Acetone | 25 | 200 | Good |
| Acetonitrile | 15 | 120 | Good |
| Toluene | 2 | 30 | Moderate |
| Dichloromethane | 30 | 150 | Poor (boiling point too low) |
| Hexane | < 0.1 | < 0.2 | Poor (can be used as an anti-solvent) |
Table 2: Troubleshooting Summary with Quantitative Parameters.
| Issue | Potential Cause | Suggested Action | Quantitative Parameter to Control |
| Oiling Out | Solution too concentrated; Cooling too rapid | Add more solvent; Slow down the cooling rate | Cooling rate: < 1°C/minute |
| No Crystals | Solution not supersaturated | Evaporate some solvent; Cool to a lower temperature | Target concentration: ~90% of saturation at the higher temperature |
| Small Needles | Nucleation rate too high | Use a more dilute solution; Slower cooling or evaporation | Evaporation rate: < 0.5 mL/day for slow evaporation |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization [1]
-
Dissolve the this compound in a suitable solvent (e.g., acetone) to create a nearly saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.
-
Collect the crystals by filtration.
Protocol 2: Vapor Diffusion Crystallization [8][9]
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., acetone).
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (the anti-solvent, e.g., hexane) to the bottom of the larger container. The anti-solvent should be more volatile than the good solvent.
-
Seal the container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution of your compound, reducing its solubility and causing crystallization.
-
Collect the crystals once they have formed.
Protocol 3: Slow Cooling Crystallization
-
In a flask, dissolve the this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Ensure all the solid has dissolved. If there are any insoluble impurities, perform a hot filtration.
-
Cover the flask and allow it to cool slowly to room temperature. To slow down the cooling, you can insulate the flask.
-
Once at room temperature, you can place the flask in a refrigerator or ice bath to maximize the yield.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
Visualizations
Caption: Troubleshooting workflow for crystallization challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 6. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. unifr.ch [unifr.ch]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. iscientific.org [iscientific.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Studies of polymorphism in three compounds by single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Nitrophenyl-thiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrophenyl-thiazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides & FAQs
Q1: I am experiencing low yields in my Hantzsch synthesis of nitrophenyl-thiazoles. What are the common causes and how can I improve the yield?
A1: Low yields in the Hantzsch synthesis of nitrophenyl-thiazoles can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Reactant Purity: The purity of your starting materials, particularly the α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) and the thioamide (e.g., thiourea), is critical. Impurities can lead to undesirable side reactions, consuming reactants and complicating product purification.[1]
-
Troubleshooting Tip: Ensure your reactants are of high purity. Recrystallize or purify them if necessary before use.
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly impact your yield.
-
Solvent: The choice of solvent is crucial. While ethanol or methanol are commonly used, solvent screening is recommended to find the optimal one for your specific substrates.[1] In some cases, a mixture of ethanol and water has been shown to improve yields.[2]
-
Temperature: Reaction temperatures can range from room temperature to reflux.[1][3] Microwave-assisted synthesis can shorten reaction times and potentially improve yields.[3]
-
Reaction Time: Prolonged reaction times may not always lead to higher yields and can sometimes promote the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Stability of Thioamide: Thioamides can be unstable, especially in acidic conditions, which can be a limiting factor in the reaction.[1]
-
Side Reactions: The formation of byproducts is a common cause of low yields. Please refer to Q2 for a more detailed discussion on side reactions.
Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis of nitrophenyl-thiazoles?
A2: While the Hantzsch synthesis is a robust method, several side reactions can occur, leading to the formation of impurities that can complicate purification and reduce the yield of the desired nitrophenyl-thiazole.
One common issue is the formation of isomeric products . When using N-monosubstituted thioureas, the reaction can yield both 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. The regioselectivity is highly dependent on the reaction conditions. Neutral solvents typically favor the formation of the 2-aminothiazole, while acidic conditions can lead to a mixture of isomers.[4][5]
Another potential side reaction involves the self-condensation of the α-haloketone or its reaction with other nucleophiles present in the reaction mixture. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the carbonyl group and the α-carbon, potentially leading to other unforeseen byproducts.
Troubleshooting Tip: To minimize the formation of isomeric byproducts when using substituted thioureas, carefully control the pH of your reaction medium. For the synthesis of 2-aminothiazoles, maintaining neutral conditions is generally preferred.[4][5] Careful monitoring of the reaction by TLC can help in identifying the formation of major byproducts early on.
Q3: I am having difficulty purifying my nitrophenyl-thiazole product. What are some effective purification strategies?
A3: The purification of nitrophenyl-thiazoles can be challenging due to the potential presence of closely related impurities. Here are some recommended purification techniques:
-
Recrystallization: This is often the first and most effective method for purifying solid products. The choice of solvent is crucial and may require some experimentation. Ethanol is a common solvent for recrystallizing 2-aminothiazole derivatives.[6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A suitable eluent system, such as a gradient of dichloromethane and methanol, can be used to separate the desired product from impurities.[7]
-
Precipitation: In many Hantzsch syntheses, the thiazole product can be precipitated from the reaction mixture by adding a base, such as ammonium hydroxide or sodium carbonate solution, after the reaction is complete.[8][9] The resulting solid can then be collected by filtration and further purified if necessary.
Q4: Can I use microwave irradiation to improve my synthesis of nitrophenyl-thiazoles?
A4: Yes, microwave-assisted synthesis has been shown to be an effective method for the Hantzsch thiazole synthesis. It offers several advantages over conventional heating, including significantly shorter reaction times (minutes versus hours) and often improved yields.[3][10]
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of 2-amino-4-(4-nitrophenyl)thiazole reported in the literature. This data can serve as a reference for optimizing your own experimental setup.
| Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Bromo-1-(4-nitrophenyl)ethanone and Thiourea | Methanol | Reflux | High | [11] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, and 4-Nitrobenzaldehyde | Ethanol/Water | Conventional heating or Ultrasonic irradiation | 85 | [2] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Substituted thioureas | Methanol | Microwave irradiation (10-15 min) | Excellent | [3] |
| 2-Bromoacetophenones and Thiourea | Methanol | Heating on a hot plate (30 min) | 99 | [9] |
Experimental Protocols
Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole
This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(4-nitrophenyl)ethanone
-
Thiourea
-
Ethanol (or Methanol)
-
Sodium Carbonate solution (5%) or Ammonium Hydroxide
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone in ethanol.
-
Add an equimolar amount of thiourea to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Slowly add a 5% sodium carbonate solution or ammonium hydroxide to the reaction mixture with stirring until the product precipitates.[8][9]
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water and then a small amount of cold ethanol.
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Dry the product in a vacuum oven.
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If necessary, recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(4-nitrophenyl)thiazole.[6]
Visualizations
Logical Relationship: Troubleshooting Low Yields in Hantzsch Synthesis
Caption: Troubleshooting flowchart for low yields in Hantzsch synthesis.
Experimental Workflow: Hantzsch Synthesis of Nitrophenyl-thiazoles
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Signaling Pathway: Potential Role of Nitrophenyl-thiazoles in MAO-B Inhibition
Note: The following diagram illustrates a potential mechanism of action based on the known inhibitory effects of some thiazole derivatives on Monoamine Oxidase B (MAO-B), which is relevant in the context of neurodegenerative diseases.[12][13] This is a generalized pathway and the precise interactions of specific nitrophenyl-thiazoles may vary.
Caption: Potential signaling pathway of MAO-B inhibition by nitrophenyl-thiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile in DMSO
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides guidance on the stability issues of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile when dissolved in dimethyl sulfoxide (DMSO). Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO a commonly used solvent, and what are the potential stability concerns for thiazole-containing compounds like this compound?
A1: DMSO is widely used in drug discovery and biological assays due to its exceptional ability to dissolve a wide range of organic molecules, its miscibility with aqueous solutions, and its low volatility.[1][2] However, for thiazole-containing compounds, DMSO can pose stability challenges. As a sulfoxide, DMSO can act as an oxidizing agent, potentially leading to the oxidation of the sulfur atom within the thiazole ring.[1] Furthermore, residual water in DMSO can facilitate the hydrolysis of susceptible functional groups.[1]
Q2: What are the likely degradation pathways for this compound in DMSO?
A2: Based on the chemical structure of the compound and the properties of DMSO, several degradation pathways are plausible:
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S-Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation by DMSO, especially at elevated temperatures or in the presence of light, which would form the corresponding thiazole S-oxide or S-dioxide.[1]
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Hydrolysis: The presence of water in non-anhydrous DMSO can lead to the hydrolysis of the nitrile group (-CN) to an amide or carboxylic acid. In some cases, hydrolysis can even lead to the opening of the thiazole ring.[1]
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Solvent Adduct Formation: Although less common, highly electrophilic thiazole derivatives could potentially react with DMSO to form adducts.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, a process that may be accelerated in the presence of DMSO.[1]
Q3: What are the ideal storage conditions for stock solutions of this compound in DMSO to ensure long-term stability?
A3: To maximize the stability of your compound in DMSO, the following storage conditions are recommended:
-
Temperature: Store solutions at -20°C or, for longer-term storage, at -80°C.[1] Lower temperatures significantly slow down the rate of chemical degradation.
-
Inert Atmosphere: To minimize the risk of oxidation, store solutions under an inert atmosphere, such as argon or nitrogen.[1]
-
Light Protection: Protect the solution from light by using amber vials or by storing it in a dark place.[1]
-
DMSO Quality: Use high-purity, anhydrous DMSO to reduce the chances of water-mediated hydrolysis.[1]
-
Concentration: Storing the compound at a higher concentration (e.g., 10 mM) can sometimes enhance stability.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in DMSO.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity or potency of the compound over time. | Compound degradation (e.g., oxidation, hydrolysis). | - Store aliquots of the stock solution at -80°C under an inert atmosphere to minimize degradation.[1]- Use high-purity, anhydrous DMSO for preparing solutions.[1]- Conduct a stability study to determine the degradation rate of the compound under your specific storage and experimental conditions (see Experimental Protocols section).- Before use, re-test the purity of the stock solution using methods like HPLC or LC-MS.[1] |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis of the solution. | Formation of degradation products. | - Attempt to characterize the new peaks using mass spectrometry to identify potential degradation products, such as oxidized species or hydrolytic products.[1]- Carefully review your storage and handling procedures to ensure they align with best practices for stability.- Consider resynthesizing or purifying the compound stock if significant degradation has occurred. |
| Precipitation of the compound from the DMSO solution, especially after thawing. | Poor solubility at lower temperatures or changes in the solid-state of the compound upon freezing.[3] | - Allow the vial to warm to room temperature and vortex it thoroughly to redissolve the compound.[1]- If precipitation persists, gentle sonication can be cautiously applied.[1]- After redissolving, it is crucial to confirm the concentration of the solution.- For future use, consider preparing smaller aliquots to minimize freeze-thaw cycles. |
| A noticeable change in the color of the DMSO stock solution (e.g., from clear to dark). | Chemical decomposition of the compound.[2] | - This is a strong indicator of compound instability. The solution should be discarded.- Prepare a fresh stock solution from solid material.- Re-evaluate your storage conditions to prevent future degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to assess the stability of the compound in a DMSO solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh the solid compound and dissolve it in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, amber glass vials.
-
Flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
-
Analytical Method (HPLC or LC-MS):
-
Dilute an aliquot of the sample with a suitable solvent to a concentration appropriate for the analytical instrument.
-
Analyze the sample by a validated HPLC or LC-MS method to determine the purity of the compound and to detect any degradation products.
-
The peak area of the parent compound can be used to quantify its remaining percentage over time.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each storage condition.
-
From this data, you can determine the degradation rate and the half-life of the compound under each condition.
-
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound in DMSO.
Caption: Factors influencing the degradation of the compound in DMSO.
Caption: Experimental workflow for assessing compound stability in DMSO.
References
Technical Support Center: Overcoming Resistance to Thiazole-Based Compounds in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with thiazole-based anticancer agents, particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to thiazole-based compounds?
A1: While research is ongoing, resistance to thiazole-based compounds can arise from several general mechanisms of cancer drug resistance, including:
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Target Alteration: Mutations in the target protein can prevent the thiazole compound from binding effectively.
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the compound out of the cancer cell.
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Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibited pathway by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR pathway.[1][2][3]
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Altered Drug Metabolism: Cancer cells may metabolize the thiazole compound into an inactive form more rapidly.
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Suppression of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) can make cancer cells more resistant to programmed cell death induced by the compound.[4]
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Tumor Microenvironment: The extracellular matrix can be remodeled by enzymes like lysyl oxidase (LOX), contributing to chemoresistance.[5]
Q2: My thiazole compound is effective in a specific cancer cell line, but a resistant sub-line shows no response. What are my next steps?
A2: This is a common challenge in drug development. Here are some strategies to investigate and potentially overcome this resistance:
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Combination Therapy: Combine your thiazole compound with other anticancer agents. This can create a synergistic effect, where the combination is more effective than either drug alone. For example, combining with platinum-based chemotherapy or proteasome inhibitors has shown promise in sensitizing resistant cells.[6][7]
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Structural Modification: Synthesize new derivatives of your lead compound. Minor changes to the chemical structure can sometimes overcome resistance by improving binding affinity to a mutated target or by evading efflux pumps.[8][9]
-
Dual-Target Inhibition: Consider designing hybrid molecules that inhibit a secondary target known to be involved in resistance. For instance, creating a compound that inhibits both the primary target and a key protein in a bypass signaling pathway.
Q3: How can I develop a thiazole-resistant cancer cell line for my experiments?
A3: Developing a resistant cell line is a crucial step for studying resistance mechanisms. The most common method is through continuous exposure to the drug.[10][11][12][13]
Troubleshooting Guides
Problem: Inconsistent IC50 values in resistant vs. sensitive cell lines.
| Possible Cause | Recommended Solution |
| Cell Line Instability: Resistant cell lines can sometimes revert to a more sensitive phenotype if the selective pressure (the drug) is removed. | Always maintain the resistant cell line in a medium containing a maintenance dose of the thiazole compound. Regularly verify the resistance phenotype by comparing its IC50 to the parental cell line. |
| Inconsistent Seeding Density: Variations in the initial number of cells plated can significantly affect the final viability readings. | Ensure accurate cell counting and consistent seeding density across all wells and plates. |
| Compound Instability: The thiazole compound may be degrading in the culture medium over the course of the experiment. | Prepare fresh stock solutions of the compound for each experiment. Minimize the time the compound is in the culture medium before being added to the cells. |
| Assay Interference: The thiazole compound might be interfering with the viability assay itself (e.g., reducing MTT reagent directly). | Run a control plate with the compound in cell-free media to check for any direct interaction with the assay reagents. |
Problem: No significant difference in apoptosis levels between treated sensitive and resistant cells.
| Possible Cause | Recommended Solution |
| Alternative Cell Death Mechanism: The resistant cells might be undergoing a different form of cell death (e.g., necrosis or autophagy) or have a block in the apoptotic pathway. | Use assays to measure other forms of cell death. Investigate the expression levels of key apoptotic and anti-apoptotic proteins (e.g., caspases, Bcl-2 family members) in both cell lines.[4] |
| Insufficient Drug Concentration or Incubation Time: The concentration or duration of treatment may not be sufficient to induce significant apoptosis in the resistant line. | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in both cell lines. |
| Activation of Pro-Survival Pathways: The resistant cells may have upregulated pro-survival signaling pathways that counteract the apoptotic signal. | Analyze the activation status of key survival pathways like PI3K/Akt/mTOR in both cell lines.[1][2][3] |
Data Presentation
Table 1: Comparative Cytotoxicity of Thiazole Derivatives in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data)
| Compound ID | Cancer Cell Line (Sensitive) | IC50 (µM) | Cancer Cell Line (Resistant) | IC50 (µM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Thiazole-A | MCF-7 (Breast) | 1.5 | MCF-7/TA-res | 15.0 | 10 |
| Thiazole-B | A549 (Lung) | 2.8 | A549/TB-res | 30.8 | 11 |
| Thiazole-C (Novel Derivative) | MCF-7/TA-res | 4.2 | - | - | - |
| Thiazole-A + Inhibitor X | MCF-7/TA-res | 3.1 | - | - | - |
Experimental Protocols
Protocol 1: Development of a Thiazole-Resistant Cancer Cell Line
This protocol outlines the general steps for generating a drug-resistant cancer cell line through continuous drug exposure.[10][11][12][13]
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Determine the initial IC50: Perform a dose-response assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of the thiazole compound in the parental (sensitive) cancer cell line.
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Initial Low-Dose Exposure: Culture the parental cells in a medium containing the thiazole compound at a concentration equal to the IC10 or IC20.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration in the culture medium. This can be done in stepwise increments (e.g., 1.5x to 2x the previous concentration).
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Monitoring and Maintenance: At each step, monitor cell morphology and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.
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Selection of Resistant Population: Continue this process until the cells are able to proliferate in a concentration of the thiazole compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
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Characterization and Banking: Once a stable resistant population is established, characterize the level of resistance by re-evaluating the IC50. Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used to determine cytotoxicity.
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Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of the thiazole compound. Include untreated and vehicle-only (e.g., DMSO) controls.
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Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Non-small cell lung cancer sensitisation to platinum chemotherapy via new thiazole-triazole hybrids acting as dual T-type CCB/MMP-9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medindia.net [medindia.net]
- 8. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Minimizing Off-Target Effects of Nitrophenyl-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with nitrophenyl-containing compounds, with a specific focus on identifying and minimizing off-target effects.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Inconsistent cellular activity or unexpected cytotoxicity in vitro.
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Potential Cause 1: Metabolic Activation. The nitro group can be metabolically reduced to form highly reactive nitroso, hydroxylamino, or amino species.[1][2] These reactive metabolites can covalently modify unintended proteins and other biomolecules, leading to toxicity.
-
Recommended Solution:
-
Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze cell lysates or media and identify potential reactive metabolites.
-
Enzyme Inhibition: Co-incubate your compound with inhibitors of enzymes known to reduce nitroaromatics, such as cytochrome P450 reductases, to see if toxicity is diminished.[3]
-
Structural Modification: Synthesize analogs where the nitro group is replaced or its metabolic susceptibility is altered, for example, by adding flanking electron-donating groups.[4]
-
-
Potential Cause 2: Phototoxicity or Compound Instability. Some aromatic compounds, including nitrophenyl derivatives, can be sensitive to light, leading to the generation of reactive oxygen species (ROS) or compound degradation, causing artifactual results.[5]
-
Recommended Solution:
-
Minimize Light Exposure: Conduct experiments in amber-colored plates or under low-light conditions.
-
Include "No-Cell" Controls: Incubate the compound in media without cells under identical experimental conditions (light, temperature) to check for degradation via HPLC or LC-MS.
-
ROS Scavengers: Include antioxidants like N-acetylcysteine (NAC) in your experimental setup as a control to determine if the observed toxicity is ROS-mediated.
-
-
Potential Cause 3: Volatility and Well-to-Well Cross-Contamination. Volatile compounds can evaporate from one well of a microplate and contaminate adjacent wells, leading to inconsistent and misleading dose-response curves.[5]
-
Recommended Solution:
-
Use Plate Seals: Employ non-breathable plate seals to prevent vapor transfer between wells.[5]
-
Plate Layout: Leave empty wells or wells with vehicle (e.g., DMSO) only between different compound treatments to act as sentinels for contamination.
-
Issue 2: Compound shows activity against multiple targets within the same family (e.g., several kinases).
-
Potential Cause: Scaffold Promiscuity. The core structure (scaffold) of your compound may have inherent affinity for a conserved binding site, such as the ATP-binding pocket of kinases, leading to a lack of selectivity.[6]
-
Recommended Solution:
-
Structure-Based Design: Utilize X-ray crystallography or computational modeling of your compound bound to both the intended target and known off-targets. This can reveal subtle differences in the active sites that can be exploited.[6]
-
Target Unique Conformations: Design inhibitors that specifically bind to less conserved, inactive conformations of the target protein (e.g., the "DFG-out" conformation in kinases).[6]
-
Exploit Selectivity Pockets: Modify the compound to introduce moieties that create favorable interactions with unique, non-conserved residues in the target's active site or steric clashes with residues in the off-target's active site.[7]
-
Logical Diagram: General Troubleshooting Workflow
Caption: A workflow for systematically troubleshooting unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms behind the off-target effects of nitrophenyl-containing compounds?
A1: Off-target effects primarily arise from two sources:
-
Unintended Interactions: The compound may bind to proteins other than the intended target. This is often due to structural similarities between the drug and endogenous ligands or conserved features in protein families (e.g., the ATP pocket in kinases).[6][8] Computational tools and broad-panel screening can help predict and identify these interactions early.[9]
-
Metabolic Activation: The nitroaromatic group is susceptible to enzymatic reduction in cellular environments, particularly under hypoxic conditions. This process generates reactive nitrogen species that can non-specifically modify proteins and nucleic acids, leading to cytotoxicity and other effects unrelated to the primary pharmacological target.[1][2]
Q2: How can I quantitatively assess the selectivity of my compound?
A2: A multi-step screening cascade is the most robust approach.
-
Primary Assay: Confirm high potency against your primary target.
-
Selectivity Panel: Screen the compound against a broad panel of related targets. For kinase inhibitors, this involves profiling against a large number of different kinases.[6][10] The results are typically expressed as IC50 or Ki values.
-
Orthogonal Assays: Confirm target engagement in a cellular context using methods that do not rely on the primary assay's readout. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it directly measures the stabilization of the target protein upon ligand binding.[11]
The data from these assays allow for the calculation of a selectivity index, which is a ratio of the compound's potency against off-targets versus its primary target. A higher index indicates better selectivity.
Data Presentation: Kinase Inhibitor Selectivity Profile
The following table presents example data from a kinase selectivity panel for a hypothetical nitrophenyl-containing compound (NP-Cpd-01).
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target | Notes |
| Primary Target Kinase A | 15 | 1x | High Potency |
| Off-Target Kinase B | 300 | 20x | Moderate off-target activity |
| Off-Target Kinase C | 1,200 | 80x | Weak off-target activity |
| Off-Target Kinase D | >10,000 | >667x | Considered highly selective |
| Off-Target Kinase E | 45 | 3x | Significant off-target concern |
This table summarizes quantitative data for easy comparison of on-target potency versus off-target activity.
Q3: What are some key medicinal chemistry strategies to improve the selectivity of a nitrophenyl-containing lead compound?
A3: Once off-targets are identified, several rational design strategies can be employed:
-
Structure-Based Drug Design: Use co-crystal structures of your compound with both its target and off-target proteins to guide modifications. Add functional groups that exploit unique residues in the primary target's binding site or introduce steric hindrance to prevent binding to off-targets.[6][7]
-
Modify the Nitrophenyl Group: If metabolic activation is a concern, consider replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) or altering its electronic properties with adjacent substituents to reduce its reduction potential.[4]
-
Increase Residence Time: Optimizing the drug-target residence time (i.e., slowing the dissociation rate, k_off) can sometimes improve the therapeutic window, even if affinity for off-targets is not completely eliminated.[12] This can be achieved by designing compounds that form prolonged interactions (e.g., hydrogen bonds) with the target.
Diagram: Rational Approach to Improving Selectivity
Caption: An iterative cycle for rationally improving compound selectivity.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
This protocol provides a general method to determine the IC50 value of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ATP solution (at a concentration near the Km for the target kinase)
-
Nitrophenyl-containing test compound serially diluted in DMSO
-
Luminescent kinase activity kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of the microplate. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Reaction Setup: In a separate tube, prepare a master mix containing the kinase and its substrate in kinase buffer.
-
Initiate Reaction: Add the kinase/substrate master mix to each well containing the compound. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Add ATP: Start the kinase reaction by adding the ATP solution to all wells.[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detect Activity: Stop the reaction and measure the remaining ATP using the luminescent detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, deplete the remaining ATP, then convert the ADP generated by the kinase reaction back to ATP and measure the light output with a luminometer.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Diagram: Off-Target Screening Workflow
Caption: A typical experimental workflow for identifying off-target effects.
References
- 1. Generation of reactive species and fate of thiols during peroxidase-catalyzed metabolic activation of aromatic amines and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive nitrogen oxygen species metabolize N-acetylbenzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
validation of the synthesis method for 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile, a heterocyclic compound of interest in medicinal chemistry. We will explore the validation of a classical synthesis route and compare it with a modern, environmentally benign alternative, supported by experimental data to inform methodology selection in research and development.
Introduction to Synthesis Strategies
The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a long-established and reliable method. This reaction typically involves the condensation of an α-haloketone with a thioamide. While effective, traditional methods often require prolonged reaction times and the use of potentially hazardous solvents.
In the quest for more efficient and sustainable chemical processes, microwave-assisted organic synthesis has emerged as a powerful tool. This technology can dramatically reduce reaction times, improve yields, and often allows for the use of greener solvents. This guide will compare the conventional Hantzsch synthesis with a microwave-assisted approach for the preparation of this compound and its analogues.
Comparison of Synthesis Methods
The following tables summarize the quantitative data for two primary synthesis methods for 2-cyanomethyl-4-arylthiazoles.
Table 1: Conventional Hantzsch Synthesis of 2-Cyanomethyl-4-arylthiazoles
| Product | Ar-group | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | 4-Chlorophenyl | 8 | Lower (not specified) | 148-150 |
| 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetonitrile | 4-Bromophenyl | 8 | Lower (not specified) | 160-162 |
Note: Specific yield data for the conventional method for these exact compounds were not detailed in the reviewed literature, but were generally reported as lower than the microwave-assisted method.
Table 2: Microwave-Assisted Hantzsch Synthesis of 2-Cyanomethyl-4-arylthiazoles in Glycerol
| Product | Ar-group | Reaction Time (minutes) | Yield (%) | Melting Point (°C) |
| 2-[4-phenyl-1,3-thiazol-2-yl]acetonitrile | Phenyl | 4.5 | 92 | 94-96 |
| 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | 4-Chlorophenyl | 4.0 | 95 | 148-150 |
| 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetonitrile | 4-Bromophenyl | 4.0 | 96 | 160-162 |
| 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | 4-Methoxyphenyl | 5.0 | 91 | 128-130 |
| 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile | 4-Methylphenyl | 4.5 | 93 | 118-120 |
| This compound | 4-Nitrophenyl | 4.0 | 94 | 198-200 |
Experimental Protocols
Method 1: Conventional Hantzsch Thiazole Synthesis
This protocol describes the classical approach to synthesizing 2-cyanomethyl-4-arylthiazoles.
1. Synthesis of 2-Cyanoethanethioamide (Thioamide Precursor):
-
To a solution of malononitrile in a suitable organic solvent (e.g., ethanol), hydrogen sulfide gas is bubbled through in the presence of a base catalyst (e.g., triethylamine) at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
2. Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (α-Haloketone Precursor):
-
4-Nitroacetophenone is dissolved in a suitable solvent (e.g., chloroform or acetic acid).
-
A solution of bromine in the same solvent is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.
3. Hantzsch Condensation:
-
Equimolar amounts of 2-cyanoethanethioamide and 2-bromo-1-(4-nitrophenyl)ethanone are dissolved in a suitable solvent, such as ethanol.
-
The mixture is refluxed for several hours (typically 8 hours or more).
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization.
Method 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol outlines a more rapid and environmentally friendly approach using microwave irradiation.[1]
1. Materials:
-
Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone)
-
2-Cyanoethanethioamide
-
Glycerol (as solvent)
-
N,N-Diisopropylethylamine (EDIPA) (as a base)
2. Reaction Setup:
-
In a dedicated microwave reaction vessel, combine the 2-bromoacetophenone derivative (1 mmol), 2-cyanoethanethioamide (1.2 mmol), and anhydrous glycerol (2 mL).
-
Add N,N-Diisopropylethylamine (1.5 mmol).
3. Microwave Irradiation:
-
The reaction vessel is sealed and placed in a focused microwave reactor.
-
The mixture is irradiated at a set temperature (optimized for the specific substrate, typically around 120-140°C) for a short period (typically 4-5 minutes).[1] The reaction progress can be monitored by the built-in calibrated IR sensor of the microwave reactor.[1]
4. Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Water is added to the reaction mixture, and the precipitated solid product is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis processes.
Caption: Workflow for Hantzsch thiazole synthesis.
Caption: Hantzsch thiazole synthesis pathway.
Conclusion
The validation of the synthesis method for this compound and its analogs demonstrates a clear advantage for the microwave-assisted approach over conventional heating. The microwave-assisted synthesis in glycerol offers significantly reduced reaction times (from hours to minutes) and excellent product yields (typically >90%).[1] Furthermore, the use of glycerol as a solvent presents a greener alternative to traditional volatile organic solvents.
For researchers and professionals in drug development, the adoption of microwave-assisted synthesis can accelerate the production of target compounds, enabling faster screening and lead optimization. The high efficiency and environmental benefits make it a superior choice for the synthesis of this class of thiazole derivatives.
References
Spectroscopic Showdown: A Comparative Analysis of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile and Its Analogs
A detailed examination of the spectroscopic characteristics of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile and its analogs reveals key insights into the influence of substituent effects on their molecular structure and electronic properties. This guide provides a comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols and a visualization of a relevant biological pathway.
This publication is aimed at researchers, scientists, and drug development professionals interested in the structure-activity relationships of thiazole-based compounds. The presented data facilitates the identification and characterization of this class of molecules, which has shown potential in various therapeutic areas, including as histone acetyltransferase (HAT) inhibitors.
Comparative Spectroscopic Data
To understand the influence of the substituent on the 4-phenyl ring, a comparative analysis of the spectroscopic data for this compound and its analogs with phenyl, 4-chlorophenyl, and 4-methoxyphenyl substituents is presented below.
Table 1: UV-Visible and Infrared Spectroscopic Data
| Compound | Substituent (R) | λmax (nm) | Key IR Absorptions (cm⁻¹) |
| 1 | -NO₂ | ~350 | ~2250 (C≡N), ~1595 & ~1340 (NO₂) |
| 2 | -H | ~310 | ~2250 (C≡N) |
| 3 | -Cl | ~315 | ~2250 (C≡N), ~1090 (C-Cl) |
| 4 | -OCH₃ | ~325 | ~2250 (C≡N), ~1250 (C-O) |
Note: The λmax values are approximate and can vary based on the solvent used. The IR absorptions are characteristic stretching frequencies.
Table 2: ¹H NMR and ¹³C NMR Chemical Shift Data (in CDCl₃)
| Compound | Substituent (R) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | -NO₂ | ~4.1 (s, 2H, CH₂), ~7.8 (s, 1H, thiazole-H), ~8.0 (d, 2H, Ar-H), ~8.3 (d, 2H, Ar-H) | ~25 (CH₂), ~115 (C≡N), ~124 (Ar-C), ~128 (Ar-C), ~140 (thiazole-C), ~148 (Ar-C-NO₂), ~150 (thiazole-C), ~165 (thiazole-C) |
| 2 | -H | ~4.0 (s, 2H, CH₂), ~7.5 (s, 1H, thiazole-H), ~7.4-7.9 (m, 5H, Ar-H) | ~25 (CH₂), ~116 (C≡N), ~126 (Ar-C), ~129 (Ar-C), ~130 (Ar-C), ~134 (Ar-C), ~115 (thiazole-C), ~150 (thiazole-C), ~166 (thiazole-C) |
| 3 | -Cl | ~4.0 (s, 2H, CH₂), ~7.6 (s, 1H, thiazole-H), ~7.4 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H) | ~25 (CH₂), ~116 (C≡N), ~127 (Ar-C), ~129 (Ar-C), ~133 (Ar-C-Cl), ~115 (thiazole-C), ~150 (thiazole-C), ~166 (thiazole-C) |
| 4 | -OCH₃ | ~3.9 (s, 3H, OCH₃), ~4.0 (s, 2H, CH₂), ~7.0 (d, 2H, Ar-H), ~7.5 (s, 1H, thiazole-H), ~7.8 (d, 2H, Ar-H) | ~25 (CH₂), ~55 (OCH₃), ~114 (Ar-C), ~116 (C≡N), ~127 (Ar-C), ~127 (Ar-C), ~115 (thiazole-C), ~150 (thiazole-C), ~160 (Ar-C-O), ~166 (thiazole-C) |
Note: The chemical shifts are approximate and can vary based on the solvent and instrument frequency. s = singlet, d = doublet, m = multiplet.
Table 3: Mass Spectrometry Data
| Compound | Substituent (R) | Molecular Formula | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| 1 | -NO₂ | C₁₁H₇N₃O₂S | 246.03 | 200 ([M+H-NO₂]⁺), 173, 134 |
| 2 | -H | C₁₁H₈N₂S | 201.05 | 174, 134, 103 |
| 3 | -Cl | C₁₁H₇ClN₂S | 235.01 | 208, 173, 138 |
| 4 | -OCH₃ | C₁₂H₁₀N₂OS | 231.06 | 216 ([M+H-CH₃]⁺), 188, 134 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of the title compounds.
General Synthesis of 2-[4-(4-substituted-phenyl)-1,3-thiazol-2-yl]acetonitrile Derivatives
A mixture of a substituted 2-bromoacetophenone (1.0 eq) and 2-cyanothioacetamide (1.1 eq) in ethanol is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Spectroscopic Characterization
-
UV-Vis Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer using a 1 cm quartz cuvette. Solutions of the compounds are prepared in a suitable solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 10⁻⁵ M.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using the KBr pellet technique or as a thin film on a NaCl plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆ with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. Samples are dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.
Visualizations
Histone Acetyltransferase (HAT) Inhibition Signaling Pathway
Several thiazole derivatives have been identified as inhibitors of histone acetyltransferases (HATs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] The inhibition of HATs can lead to the downregulation of genes involved in cell proliferation and survival, making them attractive targets for cancer therapy.
Caption: Simplified signaling pathway of histone acetyltransferase (HAT) inhibition by thiazole derivatives.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of the target compounds.
Caption: General experimental workflow for the synthesis and spectroscopic analysis of thiazole acetonitrile analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, cytotoxicity, and molecular docking studies of novel thiazolyl-hydrazone derivatives as histone lysine acetyl-transferase inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a novel series of thiazole-based histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Thiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of nitrophenyl-thiazole isomers, supported by experimental data. The position of the nitro group on the phenyl ring and the substitution pattern on the thiazole core significantly influence the pharmacological properties of these compounds, ranging from anticancer to enzyme inhibitory activities.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the in vitro biological activities of various nitrophenyl-thiazole isomers, highlighting the impact of the nitro group's position (ortho, meta, or para) on their efficacy.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound ID | Thiazole Substitution | Phenyl Substitution | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-yl-hydrazinyl | 3-nitrophenyl | MDA-MB-231 (Breast) | 1.21 | [1] |
| 2 | 2-yl-imino | 4-nitrophenyl | Not Specified | Not Specified | |
| 3 | 2-yl-hydrazone | 3-nitrophenyl | Not Specified | Not Specified |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Table 2: Enzyme Inhibitory Activity
| Compound Series | Enzyme Target | Most Active Isomer | Activity (IC₅₀/Kᵢ) | Reference |
| 4-(Nitrophenyl)thiazol-2-ylhydrazones | MAO-B | meta-nitro | IC₅₀ values in the low nanomolar range | |
| Thiazole Derivatives | VEGFR-2 | meta-nitro | 85.72% inhibition | [1] |
| Thiazole Derivatives | PI3Kα | meta-nitro | IC₅₀ = 0.086 µM | |
| Thiazole Derivatives | mTOR | meta-nitro | IC₅₀ = 0.221 µM |
MAO-B: Monoamine Oxidase B; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; PI3Kα: Phosphoinositide 3-kinase alpha; mTOR: Mammalian Target of Rapamycin.
Summary of Structure-Activity Relationship (SAR):
The available data consistently indicates that the meta-position of the nitro group on the phenyl ring is a key determinant for potent biological activity in several nitrophenyl-thiazole derivatives. This is particularly evident in the inhibition of enzymes like MAO-B, VEGFR-2, and PI3K/mTOR, as well as in cytotoxic activity against cancer cell lines. While data for ortho and para isomers is less consistently reported in a comparative context, the recurring finding of high potency in meta-substituted compounds suggests that this isomeric form allows for optimal interaction with the biological targets. For instance, in a series of 4-(nitrophenyl)thiazol-2-ylhydrazone derivatives, the presence of the nitro group at the meta position of the phenyl ring was identified as a crucial feature for selective and reversible inhibition of human MAO-B. Similarly, a 3-nitrophenylthiazolyl derivative demonstrated the highest cytotoxic activity and VEGFR-2 inhibition in another study.[1] The electron-withdrawing nature of the nitro group, combined with its specific spatial orientation in the meta position, likely plays a critical role in the binding affinity and inhibitory potential of these compounds.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by nitrophenyl-thiazole derivatives.
Experimental Workflow Diagram
Caption: General workflow for determining the cytotoxicity of nitrophenyl-thiazole isomers using an MTT assay.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
Nitrophenyl-thiazole isomer stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the nitrophenyl-thiazole isomers. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
In Vitro Enzyme Inhibition Assays
a) MAO-B Inhibition Assay:
This fluorometric assay is used to determine the inhibitory effect of the compounds on monoamine oxidase B.
Materials:
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., kynuramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reaction Mixture: A reaction mixture containing the MAO-B enzyme, HRP, and Amplex® Red reagent in phosphate buffer is prepared.
-
Inhibitor Addition: The nitrophenyl-thiazole isomers at various concentrations are added to the wells of a 96-well plate.
-
Enzyme Reaction: The reaction is initiated by adding the MAO-B substrate. The mixture is incubated at 37°C.
-
Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of 545 nm and an emission wavelength of 590 nm. The rate of the reaction is proportional to the increase in fluorescence.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitors. IC₅₀ values are determined from the dose-response curves.
b) VEGFR-2 Kinase Assay:
This assay measures the ability of the compounds to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 substrate (e.g., a synthetic peptide)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: The kinase reaction is set up in a 96-well plate containing VEGFR-2 kinase, kinase buffer, and the nitrophenyl-thiazole isomers at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP and the VEGFR-2 substrate. The plate is incubated at 30°C.
-
Luminescence Detection: After the incubation period, the Kinase-Glo® reagent is added to each well. This reagent measures the amount of ATP remaining in the well. The luminescence is then measured using a luminometer.
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in ATP consumption (i.e., higher luminescence). The percent inhibition is calculated, and IC₅₀ values are determined.[1]
References
comparative analysis of the antimicrobial spectrum of different thiazole derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial spectrum of various thiazole derivatives, supported by experimental data. Thiazole, a versatile heterocyclic compound, forms the backbone of numerous derivatives exhibiting a broad range of biological activities. This analysis focuses on their efficacy against a spectrum of bacterial and fungal pathogens, providing a valuable resource for the development of novel antimicrobial agents.
The ever-growing threat of antimicrobial resistance necessitates the exploration of new chemical entities with potent and broad-spectrum antimicrobial activities. Thiazole derivatives have emerged as a promising class of compounds, with various substitutions on the thiazole ring leading to a diverse range of antimicrobial profiles. This guide delves into a comparative analysis of these derivatives, presenting their minimum inhibitory concentration (MIC) values against clinically relevant microorganisms.
Comparative Antimicrobial Spectrum of Thiazole Derivatives
The antimicrobial efficacy of different thiazole derivatives is summarized in the table below. The data, collated from various studies, highlights the Minimum Inhibitory Concentration (MIC) in µg/mL, a standard measure of antimicrobial potency. A lower MIC value indicates greater efficacy.
| Thiazole Derivative Class | Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 2-Aminothiazoles | Derivative 5b | Staphylococcus aureus | 3 | [1] |
| Derivative 5c | Escherichia coli | 12 | [1] | |
| Derivative 2a | Staphylococcus epidermidis | 250 | [2] | |
| Derivative 2b | Pseudomonas aeruginosa | 375 | [2] | |
| Derivative 2d | Staphylococcus aureus | 250 | [2] | |
| Derivative 2g | Escherichia coli | 375 | [2] | |
| Benzothiazoles | Compound A1 | Escherichia coli | Promising Activity | [3][4] |
| Compound A1 | Staphylococcus aureus | Promising Activity | [3][4] | |
| Compound A1 | Aspergillus niger | Significant Activity | [3][4] | |
| Compound A1 | Candida albicans | Significant Activity | [3][4] | |
| Compound A2 | Escherichia coli | Promising Activity | [3][4] | |
| Compound A2 | Staphylococcus aureus | Promising Activity | [3][4] | |
| Compound A2 | Aspergillus niger | Significant Activity | [3][4] | |
| Compound A2 | Candida albicans | Significant Activity | [3][4] | |
| Compound A9 | Escherichia coli | Promising Activity | [3][4] | |
| Compound A9 | Staphylococcus aureus | Promising Activity | [3][4] | |
| Compound A9 | Aspergillus niger | Significant Activity | [3][4] | |
| Compound A9 | Candida albicans | Significant Activity | [3][4] | |
| Compound 2j | Various Bacteria | 0.23-0.94 | [5] | |
| Compound 2d | Various Fungi | 0.06-0.47 | [5] | |
| Thiazolylhydrazones | N-H-FUR-NO₂ | Gram-positive/negative bacteria | 1-16 | [6] |
| N-Br-FUR-NO₂ | Gram-positive/negative bacteria | 1-16 | [6] | |
| N-F-FUR-NO₂ | Gram-positive/negative bacteria | 1-16 | [6] | |
| N-Cl-FUR-NO₂ | Gram-positive/negative bacteria | 1-16 | [6] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following are detailed methodologies for the key experiments cited in the comparative data.
Broth Microdilution Method
This method is a widely accepted technique for determining the MIC of an antimicrobial agent and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
-
Preparation of Antimicrobial Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solution in the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions and a growth control well (broth with inoculum but no drug) with the prepared microbial suspension. A sterility control well (broth only) is also included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination.
-
Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a specific concentration of the thiazole derivative. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with a standardized amount of the microbial suspension. Multiple strains can be tested on a single plate.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.
Visualizing Antimicrobial Action and Experimental Design
To better understand the processes involved in the evaluation of these compounds, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key mechanism of action.
A significant mechanism of action for some thiazole derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[11][12][13]
References
- 1. Synthesis and Antimicrobial Activity of Novel 2-aminothiazole Derivatives - Neliti [neliti.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. Exploring N-acylhydrazone derivatives against clinical resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. ESCMID: EUCAST [escmid.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpcat.com [ijpcat.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiazole-Based Anticancer Agents
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two prominent thiazole-based anticancer agents: Dasatinib and Ixabepilone. We delve into their mechanisms of action, present key experimental data, and provide detailed protocols for the methodologies cited, offering valuable insights for researchers, scientists, and drug development professionals.
Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including the Bcr-Abl fusion protein and Src family kinases.[1] Its efficacy has been demonstrated in various malignancies, particularly in chronic myeloid leukemia (CML) and certain solid tumors.
Mechanism of Action
Dasatinib exerts its anticancer effects by blocking the signaling pathways that drive cell proliferation, survival, and motility.[2][3] A key target of Dasatinib is the Src family of kinases, which are often overexpressed or hyperactivated in cancer cells. Inhibition of Src disrupts downstream signaling cascades, including the focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS) pathways, leading to reduced cell adhesion, migration, and invasion.[3][4] Furthermore, Dasatinib has been shown to inhibit LIMK1, a kinase involved in regulating actin dynamics, which contributes to its anti-proliferative and pro-apoptotic effects in lung cancer.[5][6][7][8]
In Vitro Efficacy of Dasatinib
Dasatinib has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hep-2 | Laryngeal Cancer | Varies (dose-dependent) | [1] |
| NCI-H1650 | Lung Cancer | ~50-150 | [9] |
| A2058 | Melanoma | ~3-10 | [3] |
| Lox-IMVI | Melanoma | Varies | [10] |
| Malme-3M | Melanoma | Varies | [10] |
| HT144 | Melanoma | Varies | [10] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
In Vivo Efficacy of Dasatinib
The antitumor activity of Dasatinib has been validated in preclinical animal models, typically using human tumor xenografts in immunodeficient mice.
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| Nude mouse xenograft (Hep-2) | Laryngeal Cancer | Dasatinib | 37.5% | [1] |
| SCID mouse PDX | Lung Cancer | Dasatinib (30 mg/kg) | Significant retardation | [5][7] |
| HNSCC xenograft (SCCNij153) | Head and Neck Cancer | Dasatinib + Radiotherapy | Enhanced effect | [11] |
| HNSCC xenograft (SCCNij202) | Head and Neck Cancer | Dasatinib + Radiotherapy | Enhanced effect | [11] |
Ixabepilone: A Microtubule-Stabilizing Agent
Ixabepilone is a semi-synthetic analog of epothilone B, a natural product with potent anticancer properties.[12] It is approved for the treatment of metastatic or locally advanced breast cancer.[13][14]
Mechanism of Action
Ixabepilone's primary mechanism of action is the stabilization of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[15][16] By binding to the β-tubulin subunit of microtubules, Ixabepilone suppresses their dynamic instability, leading to an arrest of the cell cycle in the G2-M phase and subsequent induction of apoptosis (programmed cell death).[14][15][17] A key advantage of Ixabepilone is its activity against tumors that have developed resistance to other microtubule-targeting agents like taxanes, often due to mechanisms such as the overexpression of P-glycoprotein or specific tubulin mutations.[12][18]
References
- 1. Antitumor effects of Dasatinib on laryngeal squamous cell carcinoma in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dasatinib Inhibits DNA Repair after Radiotherapy Specifically in pSFK-Expressing Tumor Areas in Head and Neck Xenograft Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I/II trial and pharmacokinetic study of ixabepilone in adult patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ixabepilone (Ixempra), a Therapeutic Option for Locally Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. Mechanism of Action - IXEMPRA® (ixabepilone) | Official patient site [ixempra.com]
- 18. Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating a High-Throughput Screening Assay for Thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel therapeutic agents frequently relies on the efficient screening of large compound libraries. Thiazole derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, making them a focal point in drug discovery. High-throughput screening (HTS) is a critical tool for rapidly assessing thousands of such derivatives to identify promising lead compounds.[1] However, the reliability of any HTS campaign hinges on the rigorous validation of the chosen assay. This guide provides a comparative analysis of a validated HTS assay for thiazole derivatives against a traditional, lower-throughput alternative, supported by detailed experimental protocols and performance data.
Data Presentation: Performance Metrics
A robust HTS assay is characterized by its sensitivity, reproducibility, and scalability.[2] Key statistical parameters are used to quantify these attributes and ensure the quality of the screening data.[3][4] The following table compares the performance of a validated HTS assay with a traditional screening method for identifying inhibitors of the PI3K/mTOR signaling pathway, a common target for anticancer drug discovery.[5]
| Performance Metric | Validated HTS Assay (TR-FRET) | Traditional Western Blot Analysis | Description |
| Z'-Factor | 0.75 | Not Applicable | A measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay suitable for HTS.[2][6] |
| Signal-to-Background (S/B) Ratio | >10 | Variable | The ratio of the signal from a positive control to that of a negative control. A high S/B ratio is desirable.[6] |
| Coefficient of Variation (CV%) | <10% | 15-30% | A measure of the variability of the data. A lower CV indicates higher precision.[2] |
| Throughput (compounds/day) | ~10,000 | ~20-50 | The number of compounds that can be screened per day.[2] |
| Hit Confirmation Rate | >80% (after counter-screening) | High | The percentage of initial "hits" that are confirmed upon re-testing. HTS often requires counter-screening to eliminate false positives.[7] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of screening assays. Below are the methodologies for the compared assays.
Validated HTS Assay: TR-FRET for PI3K/mTOR Pathway Inhibition
This protocol outlines a time-resolved Förster resonance energy transfer (TR-FRET) assay designed to identify thiazole derivatives that inhibit a key kinase in the PI3K/mTOR pathway.[5]
Objective: To quantify the inhibition of a specific kinase in the PI3K/mTOR pathway by thiazole derivatives in a 384-well format.
Materials:
-
Kinase and substrate
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Allophycocyanin-labeled streptavidin (acceptor)
-
Assay buffer
-
ATP
-
Thiazole derivative library in DMSO
-
Positive control (known inhibitor)
-
Negative control (DMSO)
-
384-well assay plates
Procedure:
-
Compound Dispensing: Add 50 nL of each thiazole derivative from the library to the wells of a 384-well plate using an acoustic liquid handler. Add positive and negative controls to designated wells.
-
Enzyme and Substrate Addition: Dispense 5 µL of the kinase and substrate solution in assay buffer to each well.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection solution containing the europium-labeled antibody and allophycocyanin-labeled streptavidin.
-
Second Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and normalize the data to the controls to determine the percent inhibition for each compound.
Alternative Method: Western Blot Analysis for Pathway Phosphorylation
This protocol describes a traditional Western blot to assess the phosphorylation status of a downstream target in the PI3K/mTOR pathway after treatment with thiazole derivatives.
Objective: To visually determine the effect of thiazole derivatives on the phosphorylation of a key protein in the PI3K/mTOR pathway in a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Thiazole derivatives
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of thiazole derivatives for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.
-
Data Analysis: Densitometry can be used to quantify the band intensities and determine the relative phosphorylation levels.
Mandatory Visualizations
Diagrams illustrating the signaling pathway and experimental workflow provide a clear visual representation of the processes involved.
Caption: PI3K/mTOR signaling pathway with the point of inhibition by a thiazole derivative.
Caption: Workflow for the high-throughput screening of thiazole derivatives.
Conclusion
The validation of a high-throughput screening assay is a critical step in the drug discovery process. A well-validated HTS assay, characterized by a high Z'-factor, good signal-to-background ratio, and low coefficient of variation, provides a robust and efficient platform for screening large libraries of compounds like thiazole derivatives. While traditional methods such as Western blotting are invaluable for mechanistic studies and hit confirmation, they lack the throughput required for primary screening campaigns. The integration of a validated HTS assay with subsequent confirmatory and counter-screening assays ensures the identification of true positive hits, paving the way for the development of novel therapeutics. It is also crucial to consider that HTS data can be characterized by a significant imbalance between active and inactive compounds, which may require specialized data analysis techniques to ensure the accuracy of the results.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mining Chemical Activity Status from High-Throughput Screening Assays | PLOS One [journals.plos.org]
A Comparative Guide to the Cross-Reactivity of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel compound 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. Given the prevalence of the thiazole scaffold in anticancer agents, this document situates the compound within the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, a critical pathway in tumor angiogenesis. The cross-reactivity of this compound is compared against a structurally related thiazole derivative and two established multi-kinase inhibitors, Sunitinib and Sorafenib.
Introduction to VEGFR-2 Signaling and Cross-Reactivity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology. However, the selectivity of small molecule inhibitors is a critical aspect of their development, as off-target effects can lead to toxicity and unforeseen side effects. Cross-reactivity studies are therefore essential to characterize the binding profile of a new chemical entity against a panel of related and unrelated biological targets.
This guide presents a hypothetical, yet representative, cross-reactivity study of this compound, postulating its primary activity as a VEGFR-2 inhibitor.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.
VEGFR-2 signaling cascade leading to angiogenesis.
Comparative Analysis of Kinase Inhibitors
The inhibitory activity of this compound is compared with that of a known thiazole-based VEGFR-2 inhibitor (Thiazolylpyrazolyl coumarin derivative 9d) and two FDA-approved multi-kinase inhibitors, Sunitinib and Sorafenib.
Primary Target Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the comparators against the primary target, VEGFR-2. The data for this compound is presented as hypothetical experimental data.
| Compound | Chemical Class | VEGFR-2 IC50 (nM) | Reference(s) |
| This compound | Thiazole Derivative | [Hypothetical Data] | N/A |
| Thiazolylpyrazolyl coumarin derivative 9d | Thiazole Derivative | 34 | [1] |
| Sunitinib | Indolinone Derivative | 80 | [2][3] |
| Sorafenib | Bi-aryl Urea | 90 | [4][5] |
Cross-Reactivity Profile Against a Panel of Kinases
To assess selectivity, the compounds are screened against a panel of representative kinases. The table below presents the IC50 values, with lower values indicating higher potency.
| Kinase Target | This compound IC50 (nM) | Thiazolylpyrazolyl coumarin derivative 9d IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Reference(s) |
| VEGFR-2 | [Hypothetical Data] | 34 | 80 | 90 | [1][2][3][4] |
| PDGFRβ | [Hypothetical Data] | Not Reported | 2 | 57 | [2][3] |
| c-Kit | [Hypothetical Data] | Not Reported | 4 | 68 | [2] |
| FLT3 | [Hypothetical Data] | Not Reported | 50 | 58 | [2] |
| RAF-1 | [Hypothetical Data] | Not Reported | Not Reported | 6 | |
| B-Raf | [Hypothetical Data] | Not Reported | Not Reported | 22 | |
| EGFR | [Hypothetical Data] | >10,000 | >10,000 | >10,000 | [2][6] |
| HER2 | [Hypothetical Data] | Not Reported | Not Reported | >10,000 | [5] |
| Abl | [Hypothetical Data] | Not Reported | >10,000 | Not Reported | [2] |
| Src | [Hypothetical Data] | Not Reported | >10,000 | Not Reported | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound and control inhibitors (e.g., Sunitinib, Sorafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add 5 µL of the diluted compounds or vehicle (for control wells).
-
Add 10 µL of a solution containing the VEGFR-2 enzyme in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Kinase Panel Cross-Reactivity Screening
Objective: To determine the selectivity of a test compound by screening it against a broad panel of protein kinases.
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The general workflow is outlined below.
General Procedure:
-
The test compound is submitted to the CRO at a specified concentration (e.g., 10 µM).
-
The compound is screened against a panel of purified recombinant kinases (e.g., 100-400 kinases) in a primary binding or activity assay.
-
A common format is a radiometric assay (e.g., [³³P]-ATP filter binding assay) where the incorporation of a radiolabeled phosphate into a substrate is measured.
-
The percent inhibition of each kinase by the test compound is determined relative to a vehicle control.
-
For kinases showing significant inhibition (e.g., >50% at 10 µM), a follow-up IC50 determination is performed using a dose-response curve as described in the VEGFR-2 inhibition assay protocol.
Workflow and Visualization
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Workflow for kinase inhibitor cross-reactivity profiling.
Conclusion
This guide provides a framework for the comparative analysis of the cross-reactivity of a novel thiazole derivative, this compound, within the context of VEGFR-2 inhibition. By presenting hypothetical data alongside that of established inhibitors, it highlights the importance of comprehensive kinase profiling in drug discovery. The detailed experimental protocols and workflows serve as a practical resource for researchers engaged in the preclinical evaluation of new chemical entities. A thorough understanding of a compound's selectivity is paramount for predicting its therapeutic window and potential side effects, ultimately guiding its path toward clinical development.
References
- 1. Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. oncology-central.com [oncology-central.com]
- 5. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Benchmarking the Antiproliferative Potential of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of thiazole derivatives, with a focus on compounds structurally related to 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. Due to the limited availability of public data on the target compound, this report benchmarks its potential by examining the cytotoxic effects of analogous structures containing the 4-phenyl-1,3-thiazole core, the nitrophenyl moiety, and related side chains.
Comparative Antiproliferative Activity
The antiproliferative activity of various thiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for several thiazole derivatives that share structural similarities with this compound.
Table 1: Antiproliferative Activity of Thiazole Derivatives with a Phenylthiazole Core
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4b | 4-chlorophenylthiazolyl | MDA-MB-231 | 3.52 | Sorafenib | 1.18[1] |
| 4c | 4-bromophenylthiazolyl | MDA-MB-231 | 4.89 | Sorafenib | 1.18[1] |
| 4d | 3-nitrophenylthiazolyl | MDA-MB-231 | 1.21 | Sorafenib | 1.18[1] |
| 5b | 2-amino-4-(p-ethoxyphenyl)thiazole | MCF-7 | 0.48 ± 0.03 | Colchicine | 9.1[2] |
| A549 | 0.97 ± 0.13 | ||||
| 22 | 2-amino-4-(3,4-dichlorophenyl)thiazole derivative | HT29 | 2.01 | - | -[3] |
Table 2: Antiproliferative Activity of Thiazole-2-acetamide and Related Derivatives
| Compound ID | Substitution | Cancer Cell Lines | Average GI50 (µM) | Reference Compound(s) | Average GI50 (µM) |
| 10a | Thiazole-2-acetamide derivative | Four cancer cell lines | 6 | Doxorubicin, Sorafenib | 5, 8[4] |
| 10o | Thiazole-2-acetamide derivative | Four cancer cell lines | 7 | Doxorubicin, Sorafenib | 5, 8[4] |
| 13d | Thiazole-2-acetamide derivative | Four cancer cell lines | 8 | Doxorubicin, Sorafenib | 5, 8[4] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and the cytotoxic effects of compounds.
MTT Assay Protocol
-
Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in a complete culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well.
-
The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed without disturbing the formazan crystals.
-
100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is not yet elucidated, studies on structurally similar thiazole derivatives suggest two primary pathways for their antiproliferative effects: inhibition of tubulin polymerization and induction of apoptosis .
Inhibition of Tubulin Polymerization
Several thiazole-based compounds have been identified as potent inhibitors of tubulin polymerization.[2][4][5][6] These agents bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This interference with the microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.
Caption: Inhibition of tubulin polymerization by thiazole derivatives.
Induction of the Intrinsic Apoptotic Pathway
Thiazole derivatives have also been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[7][8][9][10] This process is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Conclusion
While direct experimental data on the antiproliferative activity of this compound remains to be published, the analysis of structurally related compounds provides valuable insights. The presence of a 4-phenyl-1,3-thiazole core is a common feature in many potent antiproliferative agents. Furthermore, the inclusion of a nitrophenyl group has been associated with significant cytotoxic activity in several studies.[1] The acetonitrile side chain, or its amide derivatives, also appears to contribute to the anticancer effects of this class of compounds.
Based on the available data for its analogs, it is plausible that this compound exhibits significant antiproliferative activity. The likely mechanisms of action include the disruption of microtubule dynamics and the induction of apoptosis. Further experimental validation is necessary to confirm these hypotheses and to accurately benchmark the potency of this specific compound against established anticancer agents. This guide serves as a foundational resource for researchers interested in the further development and evaluation of this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 10. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as hazardous waste. This is based on the hazard profiles of structurally similar thiazole and nitrophenyl compounds.[1][2]
Immediate Safety Considerations and Hazard Profile
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Based on data from analogous compounds, this compound should be presumed to exhibit the following hazards:
| Hazard Category | Potential Hazard Description | Primary Precaution |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[4][5][6][7] | Work in a certified chemical fume hood and use appropriate PPE.[3] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | Wear chemical-resistant gloves.[3] |
| Eye Damage/Irritation | May cause serious eye irritation.[1][5][6][7] | Wear chemical splash goggles or a face shield.[3] |
| Flammability | Thiazole and its derivatives are often flammable.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[1][8] |
| Environmental Hazards | Assumed to be harmful to aquatic life. Do not allow to enter drains or waterways.[1] | Prevent release to the environment. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound and associated contaminated materials.
1. Waste Classification and Segregation:
-
Treat as Hazardous Waste: Due to its chemical structure containing a nitrophenyl group and a thiazole ring, this compound must be managed as hazardous chemical waste.[1][2]
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and leak-proof hazardous waste container designated for organic or nitrile-containing liquid waste. Do not mix with other waste streams to avoid incompatible chemical reactions.[2][9]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a designated solid hazardous waste container.[2]
-
2. Proper Containerization and Labeling:
-
Container Selection: Use containers that are chemically compatible with the waste and are in good condition, with no leaks or damage. Keep containers securely closed at all times, except when adding waste.[9][10]
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][9][10] Include the approximate concentration and volume of the waste.[1]
3. Storage and Professional Disposal:
-
Temporary Storage: Store the labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[8]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule the pickup and proper disposal of the waste.[2][9] All waste must be disposed of in accordance with federal, state, and local regulations.[8][11]
4. Spill Cleanup:
-
Minor Spills: In case of a small spill, contain the material using an inert absorbent such as vermiculite or sand.[1] Do not use combustible materials like paper towels.[1] Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[4]
-
Major Spills: For larger spills, evacuate the area and alert your institution's EHS department immediately.[1]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. unigel.com.br [unigel.com.br]
- 7. tedpella.com [tedpella.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. glenresearch.com [glenresearch.com]
Essential Safety and Operational Guide for Handling 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile. The following procedures are based on the known hazards of similar chemical structures, including nitrophenyl, thiazole, and acetonitrile compounds, to ensure the highest safety standards in the laboratory.
Hazard Summary and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are presumed to be similar to related compounds, which can be harmful if swallowed, in contact with skin, or inhaled.[1] It may also cause serious eye irritation.[2] Therefore, adherence to stringent PPE protocols is mandatory.
| Hazard Class | Potential Health Effects | Recommended PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[1] May cause irritation of the digestive tract, skin, and respiratory tract.[3] | Body: Chemical-resistant lab coat or overalls, and a PVC apron.[4] Hands: Chemical-resistant gloves (e.g., butyl rubber, neoprene).[5] Double gloving is recommended. Eyes/Face: Chemical safety goggles and a face shield.[6] Respiratory: Use in a well-ventilated area or with a fume hood.[3][7] If ventilation is inadequate, a NIOSH-approved respirator is required.[8] |
| Eye Irritation | Can cause serious eye damage.[4] | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9] |
| Flammability | While the specific flammability of this compound is not detailed, related thiazole and acetonitrile compounds are flammable.[2][4] | Keep away from heat, sparks, open flames, and other ignition sources.[2][7] Use non-sparking tools and explosion-proof equipment.[7][9][10] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational Plan: Step-by-Step Guidance
1. Pre-Experiment Preparation:
-
Review Safety Information: Before handling, thoroughly review the Safety Data Sheet (SDS) for 4-Nitrophenylacetonitrile and general safety guidelines for thiazole and acetonitrile compounds.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation before use.
-
Workspace Setup: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[7] Ensure an eyewash station and safety shower are readily accessible.[7][11] A spill kit containing appropriate absorbent material should be available.
2. Handling and Experimentation:
-
Weighing: Weigh the solid compound in a ventilated enclosure or fume hood to avoid inhalation of dust particles.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Reactions: Keep all containers tightly closed when not in use.[1][3] Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
-
Heating: Avoid heating the compound near open flames.[1] Use appropriate heating equipment such as heating mantles or oil baths.
3. Spill and Emergency Procedures:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep or scoop up the absorbed material into a designated, labeled waste container.[3]
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste | Collect in a labeled, sealed, and chemical-resistant container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. Do not reuse disposable gloves or other contaminated items. |
Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in the regular trash.
References
- 1. fishersci.com [fishersci.com]
- 2. unigel.com.br [unigel.com.br]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
